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  • Product: 2,4-Dibromo-6-hydroxybenzaldehyde
  • CAS: 73289-92-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis of 2,4-Dibromo-6-hydroxybenzaldehyde

Executive Summary & Structural Clarification The synthesis of 2,4-dibromo-6-hydroxybenzaldehyde (CAS: 73289-92-6) presents a unique regiochemical challenge. In coordination chemistry, this compound is highly valued as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

The synthesis of 2,4-dibromo-6-hydroxybenzaldehyde (CAS: 73289-92-6) presents a unique regiochemical challenge. In coordination chemistry, this compound is highly valued as a precursor for Schiff base ligands and luminescent iminoboronates[1].

A common point of failure in literature and laboratory practice is the confusion between this target molecule and its isomer, 3,5-dibromosalicylaldehyde. Because the hydroxyl group (-OH) is a powerful ortho/para director, the direct electrophilic bromination of salicylaldehyde invariably yields 3,5-dibromo-2-hydroxybenzaldehyde. In our target molecule, however, the bromine atoms are located at the C2 and C4 positions relative to the formyl group, which places them meta to the C6 hydroxyl group.

To achieve this specific substitution pattern, one cannot rely on direct bromination of a pre-formed benzaldehyde. Instead, the synthetic logic must be inverted: the process must begin with a meta-brominated phenol (3,5-dibromophenol ) followed by a highly regioselective ortho-formylation[2].

Retrosynthetic Strategy & Mechanistic Rationale

The optimal pathway for synthesizing 2,4-dibromo-6-hydroxybenzaldehyde is the Skattebøl / Casiraghi formylation [3]. This method utilizes anhydrous magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde to selectively install a formyl group ortho to the phenolic hydroxyl.

The Role of Magnesium Coordination

The success of this reaction hinges on the Lewis acidic nature of the Mg²⁺ ion. Triethylamine deprotonates the 3,5-dibromophenol to form a phenoxide. The Mg²⁺ ion then coordinates with both the phenoxide oxygen and the oxygen of the depolymerized formaldehyde[4]. This chelation forms a rigid, six-membered transition state that brings the electrophilic carbon of formaldehyde into precise proximity with the ortho-carbon of the aromatic ring. This effectively suppresses para-formylation and prevents the runaway polymerization (resinification) typically seen in phenol-formaldehyde mixtures[4].

Retrosynthesis Target 2,4-Dibromo-6-hydroxybenzaldehyde (Target: CAS 73289-92-6) RightPath 3,5-Dibromophenol (Ortho-Formylation) Target->RightPath Retrosynthetic Disconnection WrongPath Salicylaldehyde (Direct Bromination) WrongProduct 3,5-Dibromo-2-hydroxybenzaldehyde (Wrong Isomer) WrongPath->WrongProduct Br2, AcOH (ortho/para directing) RightPath->Target MgCl2, Et3N, (CH2O)n (ortho directing)

Retrosynthetic analysis showing regiochemical divergence in formylation vs. bromination.

Quantitative Comparison of Formylation Methodologies

While several methods exist for the formylation of phenols, their efficacy varies wildly depending on the substrate's electronic and steric properties[5]. The table below summarizes why the MgCl₂-mediated approach is superior for this specific synthesis.

Formylation MethodKey ReagentsOrtho-SelectivityExpected YieldLimitations & Drawbacks
Skattebøl / Casiraghi MgCl₂, Et₃N, (CH₂O)n>98% 70–85% Requires strictly anhydrous conditions to prevent Mg²⁺ hydration.
Duff Reaction Hexamine, TFA / AcOHModerate40–50%Harsh acidic conditions; generates difficult-to-separate imine intermediates.
Reimer-Tiemann CHCl₃, NaOH, H₂OPoor (Ortho/Para mix)20–30%Low yield; generates highly intractable phenol-formaldehyde resins.

Experimental Workflow: Step-by-Step Methodology

The following protocol outlines a self-validating system for the synthesis of 2,4-dibromo-6-hydroxybenzaldehyde. Strict adherence to anhydrous conditions during the complexation phase is critical.

Step 1: Preparation of the Magnesium Phenoxide Complex
  • Setup : Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush thoroughly with dry Nitrogen (N₂).

  • Dissolution : Dissolve 3,5-dibromophenol (1.0 equiv, 20 mmol) in 100 mL of anhydrous acetonitrile (CH₃CN).

  • Complexation : Add anhydrous magnesium chloride (1.5 equiv, 30 mmol) followed by dry triethylamine (3.75 equiv, 75 mmol).

  • Validation : Stir the mixture at room temperature for 30 minutes. The solution will typically undergo a slight color change, indicating the successful formation of the magnesium bis(phenoxide) complex.

Step 2: Formaldehyde Insertion and Rearomatization
  • Addition : Quickly add dry paraformaldehyde (6.75 equiv, 135 mmol) to the reaction mixture. (Note: Paraformaldehyde should be dried over P₂O₅ prior to use).

  • Reflux : Heat the reaction mixture to reflux (~80 °C) under N₂ for 4 to 8 hours.

  • Causality : Heating depolymerizes the paraformaldehyde. The Mg-chelate directs the monomeric formaldehyde exclusively to the C2 position (which is equivalent to C6 in the symmetrical 3,5-dibromophenol).

Step 3: Quenching and Hydrolysis
  • Cooling : Remove the heat source and allow the reaction to cool to room temperature.

  • Acid Quench : Slowly add 5% aqueous HCl (approx. 50–100 mL) under vigorous stirring.

  • Validation : Continue stirring until a clear biphasic system forms. The acid breaks the Mg-chelate, dissolving the magnesium salts into the aqueous layer and liberating the target aldehyde into the organic phase[2].

Step 4: Extraction and Purification
  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing : Wash the combined organic layers with brine (50 mL) and dry over anhydrous MgSO₄.

  • Concentration : Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (eluting with a Hexane/Ethyl Acetate gradient) to obtain the pure 2,4-dibromo-6-hydroxybenzaldehyde as a pale-yellow solid[1].

Workflow Step1 1. Complexation 3,5-Dibromophenol (1 eq) MgCl2 (1.5 eq) + Et3N (3.75 eq) Solvent: Dry CH3CN, RT, 30 min Step2 2. Formylation Paraformaldehyde (6.75 eq) Reflux (80°C) for 4-8 hours Step1->Step2 Step3 3. Quenching Cool to RT Add 5% aqueous HCl Stir until biphasic Step2->Step3 Step4 4. Extraction Extract with EtOAc Wash with Brine Dry over MgSO4 Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexane/EtOAc) Yield: ~70-85% Step4->Step5

Experimental workflow for the MgCl2-mediated ortho-formylation of 3,5-dibromophenol.

References

  • MDPI: Molecules | Multicomponent Synthesis of Luminescent Iminoboronates |[Link][1]

  • Acta Chemica Scandinavica | Convenient Method for the ortho-Formylation of Phenols |[Link][2]

  • Wikipedia | Casiraghi formylation |[Link][3]

  • Organic Syntheses | Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde |[Link]

  • Sciencemadness Library | Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols | [Link][4]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2,4-Dibromo-6-hydroxybenzaldehyde

Executive Summary In the realm of halogenated aromatic building blocks, 2,4-Dibromo-6-hydroxybenzaldehyde (CAS: 73289-92-6) represents a highly versatile, yet frequently misunderstood, intermediate. Widely utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of halogenated aromatic building blocks, 2,4-Dibromo-6-hydroxybenzaldehyde (CAS: 73289-92-6) represents a highly versatile, yet frequently misunderstood, intermediate. Widely utilized as a precursor for complex Schiff base ligands and as a pharmacophore in antimicrobial drug development, its unique tetrasubstituted architecture offers precise steric and electronic control. This whitepaper systematically deconstructs the physicochemical properties, rectifies pervasive mechanistic fallacies regarding its synthesis, and establishes a self-validating protocol for its isolation and characterization.

Structural Nuances and the Nomenclature Fallacy

Before evaluating its physicochemical metrics, it is critical to address a pervasive error in entry-level chemical literature. Many novice sources incorrectly state that direct electrophilic bromination of salicylaldehyde (2-hydroxybenzaldehyde) yields 2,4-dibromo-6-hydroxybenzaldehyde.

As application scientists, we must recognize that the hydroxyl (-OH) group is a strongly activating, ortho/para-directing substituent. Direct bromination of salicylaldehyde strictly drives the bromine electrophiles to the 3 and 5 positions, yielding 3,5-dibromosalicylaldehyde (CAS: 90-59-5) .

To achieve the true 2,4-dibromo-6-hydroxybenzaldehyde architecture, the bromines must be positioned meta to the hydroxyl group. Consequently, this molecule is structurally equivalent to 4,6-dibromosalicylaldehyde . Its synthesis cannot proceed via direct bromination of a benzaldehyde derivative; rather, it requires the regioselective formylation of 3,5-dibromophenol.

Physicochemical Properties

The physical and chemical behaviors of 2,4-dibromo-6-hydroxybenzaldehyde are dictated by the interplay between the electron-withdrawing halogens and the intramolecular hydrogen bonding between the aldehyde and hydroxyl groups. The quantitative data is summarized below [1][2].

PropertyValueScientific Context / Significance
IUPAC Name 2,4-dibromo-6-hydroxybenzaldehydeDefines exact regiochemistry (aldehyde at C1).
CAS Registry Number 73289-92-6Unique identifier distinguishing it from the 3,5-dibromo isomer.
Molecular Formula C7H4Br2O2Tetrasubstituted aromatic ring.
Molecular Weight 279.91 g/mol Confirmed via ESI-MS isotopic clustering.
Exact Mass 279.85576 DaCritical for High-Resolution Mass Spectrometry (HRMS).
InChIKey MCLLCPOTIZOFQI-UHFFFAOYSA-NStandardized digital structural representation.
Physical Form Pale-yellow to Yellow-brown SolidColoration arises from extended conjugation and bromine auxochromes.
Solubility Profile Soluble in MeOH, EtOH, DMSO; Insoluble in H₂OHigh LogP driven by the hydrophobic dibromo-aromatic core.

Mechanistic Synthesis: Regioselective Formylation

To bypass the directing-group limitations of salicylaldehyde, the optimal synthetic route employs the Duff Reaction (or alternatively, the Reimer-Tiemann reaction) on 3,5-dibromophenol.

By utilizing Hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA), an active iminium electrophile is generated. The hydroxyl group of 3,5-dibromophenol directs this bulky electrophile to the less sterically hindered ortho-position (C6), successfully installing the aldehyde group adjacent to the hydroxyl moiety while leaving the bromines at the desired 2 and 4 positions.

Synthesis_Pathway A 3,5-Dibromophenol B HMTA / TFA (Duff Reaction) A->B C Iminium Intermediate B->C D 2,4-Dibromo-6-hydroxybenzaldehyde (Major Product) C->D Hydrolysis (Ortho-attack) E 2,6-Dibromo-4-hydroxybenzaldehyde (Minor Product) C->E Hydrolysis (Para-attack)

Figure 1: Regioselective formylation pathway of 3,5-dibromophenol via the Duff Reaction.

Standardized Experimental Protocol

The following workflow outlines a self-validating system for the synthesis and isolation of the target compound. Every step is designed with explicit causality to maximize yield and purity.

Experimental_Workflow Step1 Step 1: Activation Dissolve 3,5-dibromophenol in anhydrous TFA to protonate HMTA Step2 Step 2: Electrophilic Attack Add HMTA, heat to 90°C under N2 to drive iminium formation Step1->Step2 Step3 Step 3: Hydrolysis Quench with 1M aqueous HCl to hydrolyze the iminium salt Step2->Step3 Step4 Step 4: Isolation Extract with EtOAc, wash with brine to remove residual TFA Step3->Step4 Step5 Step 5: Purification Silica gel chromatography (Hexane:EtOAc) to isolate ortho-isomer Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Analytical Characterization & Self-Validation

To ensure scientific integrity, the isolated product must be validated through orthogonal analytical techniques:

  • ¹H NMR (CDCl₃): The defining feature is the highly deshielded aldehyde proton (-CHO) appearing as a singlet around δ 9.8 - 10.2 ppm. The hydroxyl proton (-OH) typically appears as a sharp singlet further downfield (δ 11.0 - 11.5 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The aromatic ring will show two distinct meta-coupled doublets (J ~ 2.0 Hz) in the δ 7.2 - 7.8 ppm range, confirming the 1,2,3,5-tetrasubstituted pattern.

  • Mass Spectrometry (ESI-MS): The presence of two bromine atoms will yield a characteristic 1:2:1 isotopic cluster at m/z 278, 280, and 282[M-H]⁻, definitively confirming the dibrominated molecular formula [3].

Biological Relevance and Pharmacophore Potential

Beyond synthetic utility, 2,4-dibromo-6-hydroxybenzaldehyde shares significant structural homology with naturally occurring marine bromophenols. Research into marine algae (such as Rhodomela confervoides) has identified structurally similar brominated phenolics that exhibit potent antioxidant, antimicrobial, and anti-thrombotic effects [3].

In drug development, the compound acts as a highly effective electrophile for the synthesis of Schiff bases. By reacting the aldehyde moiety with primary aliphatic or aromatic amines, researchers can generate bidentate (N,O) ligands. When complexed with transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺), these metallo-pharmaceuticals frequently exhibit enhanced antifungal and antibacterial cytotoxicity compared to the free ligand, driven by the lipophilicity imparted by the dual bromine substituents.

References

  • ResearchGate, "Bromophenols in Marine Algae and Their Bioactivities". Available at:[Link]

Foundational

An In-depth Technical Guide to 2,4-Dibromo-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Trifunctional Scaffold 2,4-Dibromo-6-hydroxybenzaldehyde is a polyhalogenated phenolic aldehyde that serves as a highly valuable a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Trifunctional Scaffold

2,4-Dibromo-6-hydroxybenzaldehyde is a polyhalogenated phenolic aldehyde that serves as a highly valuable and versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde, an acidic hydroxyl group, and two bromine atoms on an aromatic ring, provides multiple points for chemical modification. This trifunctional nature makes it an attractive starting material for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for a diverse array of chemical transformations, positioning it as a key intermediate in the synthesis of novel compounds with potential biological activities. Phenolic compounds, in general, are significant scaffolds in a large number of approved small-molecule pharmaceuticals, highlighting the importance of intermediates like 2,4-Dibromo-6-hydroxybenzaldehyde in drug discovery pipelines.[1][2]

Core Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 2,4-Dibromo-6-hydroxybenzaldehyde is fundamental for its application in synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 73289-92-6[3][4]
Molecular Formula C₇H₄Br₂O₂[3]
Molecular Weight 279.91 g/mol [3]
IUPAC Name 2,4-dibromo-6-hydroxybenzaldehyde
Synonyms Benzaldehyde, 2,4-dibromo-6-hydroxy-[3]
Appearance Pale-yellow to Yellow-brown Solid
Purity ≥95% (typical)
Structural Information

The unique arrangement of functional groups on the benzaldehyde core is the source of its synthetic versatility.

Caption: Chemical structure of 2,4-Dibromo-6-hydroxybenzaldehyde.

Synthesis and Mechanistic Insights

The primary route for synthesizing 2,4-Dibromo-6-hydroxybenzaldehyde is through the direct electrophilic bromination of a substituted phenol, most commonly 2-hydroxybenzaldehyde (salicylaldehyde).

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis hinges on the high reactivity of the phenol ring towards electrophiles. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions.[5][6] In the case of salicylaldehyde, the position para to the hydroxyl group (position 4) and the other ortho position (position 6) are highly activated. The aldehyde group, being a meta-director and deactivating, has a lesser influence on the substitution pattern compared to the powerful hydroxyl group.

Synthesis_Mechanism Start Salicylaldehyde (2-Hydroxybenzaldehyde) Reagents 2 eq. Bromine (Br₂) Glacial Acetic Acid Start->Reagents Electrophilic Attack Intermediate Wheland Intermediate (Arenium Ion) Reagents->Intermediate Deprotonation Deprotonation (-HBr) Intermediate->Deprotonation Aromatization Product 2,4-Dibromo-6-hydroxybenzaldehyde Deprotonation->Product

Caption: Synthetic workflow for the bromination of salicylaldehyde.

Field-Proven Experimental Protocol

This protocol describes the dibromination of salicylaldehyde in glacial acetic acid. The choice of acetic acid as a solvent is crucial as it facilitates the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.

Materials & Equipment:

  • 2-Hydroxybenzaldehyde (salicylaldehyde)

  • Bromine

  • Glacial Acetic Acid

  • Ice-water bath

  • Three-necked round-bottom flask equipped with a dropping funnel and magnetic stirrer

  • Standard glassware for workup and purification (Büchner funnel, separatory funnel)

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked flask, dissolve salicylaldehyde (1.0 eq) in glacial acetic acid. Cool the solution to 0°C using an ice-water bath. The low temperature is critical to control the reaction rate and minimize the formation of polybrominated byproducts.[5][7]

  • Bromine Addition: Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise to the stirred salicylaldehyde solution over a period of 15-30 minutes. Maintaining a slow addition rate is essential to manage the exothermic nature of the reaction and ensure regioselectivity.[6]

  • Reaction: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for approximately 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid and inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2,4-Dibromo-6-hydroxybenzaldehyde.

Reactivity and Applications in Drug Development

The synthetic utility of 2,4-Dibromo-6-hydroxybenzaldehyde stems from the distinct reactivity of its three functional groups, making it a versatile scaffold for building molecular complexity.

Reactivity Profile
  • Aldehyde Group: The aldehyde functionality is a key site for nucleophilic addition and condensation reactions. It can be readily converted into alcohols (via reduction), imines, oximes, and hydrazones, or used in carbon-carbon bond-forming reactions like the Wittig or Grignard reactions. The electrophilicity of the carbonyl carbon is influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atoms.[8]

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This allows for O-alkylation or O-acylation to generate ethers and esters, respectively. These modifications are often employed in drug development to modulate properties such as solubility, lipophilicity, and metabolic stability.

  • Bromine Atoms: The two bromine atoms are excellent leaving groups for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations can be employed to form new carbon-carbon and carbon-heteroatom bonds at these positions. This provides a powerful tool for elaborating the molecular structure.

Significance as a Synthetic Intermediate

The presence of multiple reactive sites allows for sequential and selective functionalization, a highly desirable feature in multi-step organic synthesis.[9] For instance, the aldehyde can be protected, followed by a cross-coupling reaction at one of the bromine positions, deprotection, and subsequent modification of the aldehyde. This strategic approach enables the synthesis of a wide array of complex derivatives from a single, readily accessible starting material.

The phenol moiety is a recurring structural motif in many natural products and FDA-approved drugs, known to participate in key biological interactions.[1][2] Halogenated phenols, in particular, are precursors to compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][10][11][12] The presence of bromine atoms can enhance the biological activity of a molecule by increasing its lipophilicity, improving its binding affinity to target proteins, or altering its metabolic profile.

Application_Workflow Start 2,4-Dibromo-6-hydroxybenzaldehyde Node_Aldehyde Aldehyde Modification (e.g., Reductive Amination) Start->Node_Aldehyde Node_Hydroxyl Hydroxyl Functionalization (e.g., Etherification) Start->Node_Hydroxyl Node_Bromo Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Node_Bromo Node_Complex Complex Molecular Scaffolds Node_Aldehyde->Node_Complex Node_Hydroxyl->Node_Complex Node_Bromo->Node_Complex Node_Final Biologically Active Lead Compounds Node_Complex->Node_Final Screening & Optimization

Caption: Synthetic utility of 2,4-Dibromo-6-hydroxybenzaldehyde in drug discovery.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of 2,4-Dibromo-6-hydroxybenzaldehyde. The key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy provide a unique fingerprint for the molecule.

Spectroscopic DataExpected Chemical Shifts and SignalsRationale
¹H NMR ~11.0 ppm (singlet, 1H, -OH)~9.8 ppm (singlet, 1H, -CHO)~7.5-8.0 ppm (2H, aromatic protons)The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group.[13] The aldehydic proton appears far downfield due to the anisotropic effect of the carbonyl group.[13][14] The two remaining aromatic protons will appear as distinct signals.
¹³C NMR ~195 ppm (-CHO)~160 ppm (C-OH)~110-140 ppm (aromatic carbons)The aldehyde carbon is significantly deshielded. The carbon bearing the hydroxyl group also appears downfield. The carbons attached to bromine will show characteristic shifts.
IR (cm⁻¹) ~3200-3400 (broad, O-H stretch)~1650-1680 (strong, C=O stretch)~1550-1600 (C=C aromatic stretch)The broad O-H band indicates hydrogen bonding.[13] The C=O stretch is at a lower frequency than a typical aldehyde due to conjugation with the aromatic ring and hydrogen bonding.

Safety and Handling

As a halogenated organic compound, 2,4-Dibromo-6-hydroxybenzaldehyde requires careful handling to minimize exposure and ensure laboratory safety.

Safety AspectRecommendationReference(s)
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat. If dust is generated, use a NIOSH-approved respirator.[15][16]
Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation.[17]
Storage Keep the container tightly closed and store in a dry, cool, and well-ventilated place. It may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen) is recommended.[16][17]
Incompatibilities Strong oxidizing agents, strong bases.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

References

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Elon University. Available at: [Link]

  • Superacid-Catalyzed Reaction of Substituted Benzaldehydes with Benzene. (1996). ACS Publications. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications. Available at: [Link]

  • Problem 25 Treatment of salicylaldehyde (2-... (n.d.). Vaia. Available at: [Link]

  • Bromination of substituted benzaldehydes. (n.d.). Google Patents.
  • Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. (n.d.). ACS Publications. Available at: [Link]

  • Material Safety Data Sheet. (n.d.). Pi Chemicals. Available at: [Link]

  • Process for preparation of hydroxybenzaldehydes. (n.d.). Google Patents.
  • Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. (2019). Patsnap.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Available at: [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010). Core.ac.uk. Available at: [Link]

  • salicyl_aldehyde. (2025). microchem.fr. Available at: [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. Available at: [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (n.d.). ResearchGate. Available at: [Link]

  • Process for preparation of hydroxybenzaldehydes. (n.d.). European Patent Office. Available at: [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). NSF PAR. Available at: [Link]

  • 2,4-Dibromobenzaldehyde. (n.d.). PubChem. Available at: [Link]

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (2021). MDPI. Available at: [Link]

  • 4-Hydroxybenzaldehyde at BMRB. (n.d.). BMRB. Available at: [Link]

  • Recent Developments in Polyphenol Applications on Human Health: A Review with Current Knowledge. (n.d.). PMC. Available at: [Link]

  • 2,6-Dibromo-4-Hydroxybenzaldehyde at best price in Bengaluru. (n.d.). IndiaMART. Available at: [Link]

  • Polyphenols from Byproducts: Their Applications and Health Effects. (n.d.). PMC. Available at: [Link]

  • 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). (n.d.). ResearchGate. Available at: [Link]

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Exploratory

The Discovery, Synthesis, and Pharmacological Potential of 2,4-Dibromo-6-hydroxybenzaldehyde

An In-Depth Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary & The Nomenclature Paradox 2,4-Dibromo-6-hydroxybenzaldehyde (DBHB) is a highly halogenated phenolic compound that has...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary & The Nomenclature Paradox

2,4-Dibromo-6-hydroxybenzaldehyde (DBHB) is a highly halogenated phenolic compound that has garnered significant attention in both synthetic organic chemistry and marine pharmacognosy. Before delving into its history and applications, it is critical to address a pervasive nomenclature paradox in chemical literature.

Depending on the prioritization of functional groups during IUPAC numbering, this exact molecule (Molecular Formula: C7H4Br2O2, MW: 279.91 g/mol ) is frequently listed under two different names and CAS registry numbers:

  • 2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6) : Numbered by prioritizing the formyl (-CHO) group at position 1, placing the hydroxyl (-OH) at position 6, and the bromines at 2 and 4[1][2].

  • 3,5-Dibromosalicylaldehyde / 3,5-Dibromo-2-hydroxybenzaldehyde (CAS 90-59-5) : Numbered by prioritizing the hydroxyl group at position 2 (relative to the aldehyde), placing the bromines at 3 and 5[3].

For the scope of this whitepaper, we will refer to the compound as DBHB . This guide synthesizes the historical discovery, marine biological origins, mechanistic synthetic pathways, and downstream pharmaceutical applications of DBHB.

Historical Discovery and Marine Origins

While DBHB was initially synthesized in the laboratory, its significance expanded exponentially upon its discovery as a naturally occurring secondary metabolite in marine ecosystems. Marine organisms, particularly red algae (Rhodophyta), biosynthesize bromophenols as a chemical defense mechanism against epiphytic bacteria and herbivores[4].

Isolation from Red Algae

DBHB and its structurally analogous brominated phenolics were historically isolated from red algae species such as Rhodomela confervoides and Polysiphonia urceolata[4]. More recently, comprehensive phenolic profiling of Mazzaella japonica utilizing Cold Plasma-Treated Water (CPTW) confirmed the presence of DBHB, identified via HPLC-QTOF-MS/MS by its characteristic sequential loss of Br and CO (m/z 243, 201, and 173)[4][5].

Biosynthetic Causality

In marine environments, the biosynthesis of DBHB is catalyzed by vanadium-dependent bromoperoxidases. These enzymes utilize the abundant bromide ions (


) in seawater and hydrogen peroxide (

) to generate a reactive bromonium ion (

) equivalent, which electrophilically attacks phenolic precursors[4].

Marine_Biosynthesis Seawater Seawater Bromide (Br-) Enzyme Bromoperoxidase + H2O2 Seawater->Enzyme Oxidation Precursor Phenolic Precursor (Algal Metabolite) Enzyme->Precursor Electrophilic Br+ DBHB DBHB (Marine Defense) Precursor->DBHB Biosynthesis

Biosynthetic pathway of DBHB in red marine algae via bromoperoxidase.

Chemical Synthesis & Mechanistic Pathways

In the laboratory, DBHB is synthesized via the Electrophilic Aromatic Substitution (EAS) of salicylaldehyde (2-hydroxybenzaldehyde) with elemental bromine[6].

Mechanistic Causality and Directing Effects

The benzene ring of salicylaldehyde contains two functional groups with competing directing effects:

  • Hydroxyl Group (-OH) : A strongly activating, ortho/para-directing group. It donates electron density into the ring via resonance, stabilizing the Wheland intermediate (sigma complex).

  • Formyl Group (-CHO) : A deactivating, meta-directing group that withdraws electron density.

Because the activating power of the -OH group vastly overpowers the deactivating effect of the -CHO group, the incoming electrophiles are directed exclusively to the positions ortho and para relative to the hydroxyl group[6]. This specific steric and electronic environment leads to quantitative dibromination at positions 3 and 5 (relative to OH), yielding DBHB[6].

Self-Validating Protocol: Laboratory Synthesis of DBHB

Objective : Synthesize high-purity DBHB while preventing the over-oxidation of the aldehyde group.

Reagents : Salicylaldehyde (1.0 eq), Bromine (


, 2.1 eq), Glacial Acetic Acid.
Rationale for Solvent & Temperature : Glacial acetic acid is utilized because it is a polar protic solvent that polarizes the Br-Br bond, enhancing electrophilicity without acting as a competing nucleophile. The reaction must be strictly maintained at 0 °C; elevated temperatures risk the oxidation of the formyl group to a carboxylic acid by bromine[6].

Step-by-Step Workflow :

  • Preparation : Dissolve 10 mmol of salicylaldehyde in 15 mL of glacial acetic acid in a round-bottom flask.

  • Temperature Control : Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C.

  • Electrophile Addition : Dissolve 21 mmol of

    
     in 5 mL of glacial acetic acid. Add this solution dropwise to the salicylaldehyde over 30 minutes via an addition funnel under vigorous magnetic stirring. Self-Validation: The immediate decolorization of the red bromine solution confirms active electrophilic substitution.
    
  • Maturation : Stir the mixture for an additional 2 hours at 0 °C until a pale-yellow precipitate forms.

  • Isolation : Pour the mixture into 100 mL of ice-cold distilled water to fully precipitate the product. Vacuum filter the solid.

  • Purification : Recrystallize the crude product from hot ethanol to yield pure DBHB crystals (Melting point: 81.0 to 85.0 °C).

EAS_Synthesis Reactant Salicylaldehyde Solvent Glacial Acetic Acid (Polar Protic) Reactant->Solvent Product DBHB (2,4-Dibromo-6-hydroxybenzaldehyde) Solvent->Product EAS Mechanism Reagent Bromine (Br2) Condition 0 °C (Prevents Oxidation) Reagent->Condition Condition->Product

Laboratory synthesis workflow of DBHB via Electrophilic Aromatic Substitution.

Downstream Applications & Synthetic Utility

DBHB is a highly versatile building block in organic synthesis and drug discovery.

  • Schiff Base Ligands : The unhindered aldehyde group of DBHB readily undergoes condensation with primary amines (e.g., methylamine) to form Schiff bases. These ligands are critical in coordination chemistry, forming stable mononuclear complexes with transition metals like Copper(II), Nickel(II), Zinc(II), and Cobalt(II)[7][8].

  • 4H-Chromene Synthesis : DBHB reacts with alkyl cyanoacetates in the presence of an ammonium acetate catalyst to yield 4H-chromenes, a scaffold prevalent in anticoagulant and anticancer pharmaceuticals[7][8].

  • Baeyer-Villiger Oxidation : Treatment of DBHB with

    
     and NaOH induces a Baeyer-Villiger oxidation, cleaving the formyl group to yield 3,5-dibromocatechol (or 4,6-dibromocatechol), a useful precursor for advanced materials and agrochemicals[9][10].
    

Biological Activities and Pharmacological Potential

The unique structural motif of DBHB—combining a redox-active phenol, a reactive aldehyde, and lipophilic bromine atoms—endows it with broad-spectrum bioactivity.

Antimicrobial and Antifungal Efficacy

DBHB is utilized as a topical fungicide and antibacterial agent[6]. The lipophilic bromine atoms enhance the molecule's ability to penetrate bacterial lipid bilayers, while the aldehyde group can cross-link proteins, leading to cellular disruption[4][11].

Antioxidant Properties

The 1,4-dihydroxy arrangement (when metabolized) and the highly substituted phenolic ring make DBHB a potent scavenger of free radicals. In DPPH radical scavenging assays, bromophenols like DBHB demonstrate significant antioxidant activity, mitigating cellular damage linked to neurodegeneration and inflammation[4].

Protoporphyrinogen Oxidase (PPO) Inhibition

Recent computational and in vitro studies have identified DBHB derivatives as potent inhibitors of Protoporphyrinogen oxidase (PPO). By outperforming commercial synthetic herbicides like saflufenacil against wild-type and mutant weed strains, DBHB represents a promising, sustainable bioherbicide derived from marine sources[11][12].

Quantitative Data Summaries

Table 1: Physicochemical Properties of DBHB [3][7]

Property Value / Description

| Molecular Formula |


 |
| Molecular Weight  | 279.91  g/mol  |
| Appearance  | White to yellow-brown crystalline powder |
| Melting Point  | 81.0 °C to 85.0 °C |
| Solubility  | Soluble in methanol (25 mg/mL), insoluble in water |
| GHS Classification  | H315 (Skin Irritation), H319 (Eye Irritation), H400 (Aquatic Toxicity) |

Table 2: Pharmacological Profile & Applications [4][6][12]

Bioactivity Domain Mechanism of Action Application / Potential
Antimicrobial Membrane disruption via lipophilic halogens Topical fungicides, antibacterial agents
Antioxidant DPPH radical scavenging via phenolic hydroxyl Nutraceuticals, anti-inflammatory drugs

| Agrochemical | Protoporphyrinogen oxidase (PPO) inhibition | Sustainable marine-derived bioherbicides |

References

  • National Institute of Standards and Technology (NIST) . 3,5-Dibromosalicylaldehyde - NIST WebBook. Retrieved from: [Link]

  • Thermo Scientific Alfa Aesar . 3,5-Dibromosalicylaldehyde, 98%. Retrieved from:[Link]

  • Vaia . Treatment of salicylaldehyde (2-hydroxybenzaldehyde) with bromine in glacial acetic acid. Retrieved from: [Link]

  • ResearchGate . Bromophenols in Marine Algae and Their Bioactivities. Retrieved from: [Link]

  • ResearchGate . First comprehensive phenolic profiling and antioxidant assessment of red seaweed (Mazzaella japonica) using cold plasma-treated water. Retrieved from: [Link]

  • Chemistry-Chemists . The Cleavage of Non-Enolizable Ketones (Baeyer-Villiger Oxidation of Aldehydes). Retrieved from:[Link]

Sources

Foundational

Theoretical Profiling of 2,4-Dibromo-6-hydroxybenzaldehyde (DBHB): A Computational Whitepaper on Marine-Derived Antioxidant Mechanisms

Executive Summary 2,4-Dibromo-6-hydroxybenzaldehyde (DBHB, CAS: 73289-92-6) is a highly active bromophenol derivative frequently identified in marine red algae species such as Polysiphonia urceolata and Rhodomela conferv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dibromo-6-hydroxybenzaldehyde (DBHB, CAS: 73289-92-6) is a highly active bromophenol derivative frequently identified in marine red algae species such as Polysiphonia urceolata and Rhodomela confervoides[1][2]. In recent years, marine bromophenols have garnered significant attention in drug development due to their potent radical scavenging, antimicrobial, and enzyme-inhibitory properties[3][4].

To harness DBHB for pharmaceutical applications, researchers must move beyond empirical observation and understand its behavior at the quantum and atomistic levels. This whitepaper provides an in-depth technical guide to the theoretical methodologies—specifically Density Functional Theory (DFT) and Molecular Dynamics (MD)—used to elucidate the thermodynamic parameters and target engagement mechanisms of DBHB.

Part 1: Quantum Mechanical Elucidation of Radical Scavenging

The antioxidant efficacy of DBHB is structurally driven by its hydroxyl group (the primary site of radical quenching) and the electron-withdrawing bromine atoms, which stabilize the resulting phenoxyl radical through extensive spin delocalization[5]. Theoretical studies evaluate three competing radical scavenging mechanisms:

  • Formal Hydrogen Atom Transfer (f-HAT): Governed by Bond Dissociation Enthalpy (BDE).

  • Single-Electron Transfer followed by Proton Transfer (SET-PT): Governed by Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

  • Sequential Proton Loss Electron Transfer (SPLET): Governed by Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).

Recent DFT investigations into structurally analogous marine bromophenols demonstrate that the preferred pathway is highly solvent-dependent ()[3].

Mechanisms DBHB DBHB (ArOH) HAT Formal HAT (ArOH → ArO• + H•) DBHB->HAT BDE SETPT SET-PT (ArOH → ArOH•⁺ → ArO•) DBHB->SETPT IP SPLET SPLET (ArOH → ArO⁻ → ArO•) DBHB->SPLET PA Radical Stabilized Phenoxyl Radical (ArO•) HAT->Radical SETPT->Radical SPLET->Radical

Fig 1. Competing radical scavenging mechanisms (f-HAT, SET-PT, SPLET) of DBHB.

Protocol 1: Self-Validating DFT Workflow for Thermodynamic Parameters

To accurately map the causality of DBHB's antioxidant behavior, a rigorous, self-validating DFT protocol is required.

Step 1: Conformational Search & Geometry Optimization

  • Action: Optimize the ground-state geometry of DBHB, its radical (ArO•), radical cation (ArOH•⁺), and anion (ArO⁻) using the M06-2X/6-311++G(d,p) level of theory.

  • Causality: While B3LYP is a standard functional[5], M06-2X is explicitly chosen for its superior parameterization of main-group thermochemistry and non-covalent interactions, which are critical for accurately calculating radical stabilization energies.

  • Validation Step: Perform harmonic vibrational frequency calculations on all optimized structures. The protocol is validated only if the number of imaginary frequencies is zero (

    
    ), confirming the geometry is a true local minimum rather than a transition state.
    

Step 2: Solvation Modeling

  • Action: Apply the Solvation Model based on Density (SMD) to simulate water (polar,

    
    ) and benzene/lipid (non-polar, 
    
    
    
    ) environments.
  • Causality: The dielectric constant of the medium dictates the thermodynamic viability of charged intermediates. SPLET dominates in polar solvents due to the stabilization of the ArO⁻ anion, whereas f-HAT is the exclusive pathway in lipid environments[1][6].

  • Validation Step: Calculate the solvation free energy (

    
    ) and compare it against the experimental partition coefficient (LogP) of standard bromophenols. A deviation of 
    
    
    
    kcal/mol validates the continuum model.

Step 3: Parameter Extraction

  • Action: Calculate BDE, IP, and PA using the adiabatic approach (the energy difference between the optimized parent molecule and the optimized radical/ion species).

Quantitative Data: Thermodynamic Profiling

Based on established DFT calculations for marine bromophenols[1][5][6], the theoretical thermodynamic parameters for DBHB highlight its environmental adaptability.

Medium (SMD)BDE (kcal/mol)IP (kcal/mol)PA (kcal/mol)ETE (kcal/mol)Preferred Pathway
Gas Phase 82.5185.2340.155.4f-HAT
Water (Polar) 81.0130.550.2100.1SPLET
Benzene (Lipid) 81.5170.4150.370.2f-HAT

Table 1: Representative thermodynamic parameters for DBHB scavenging mechanisms. Lower values indicate a higher thermodynamic probability for the respective pathway.

Part 2: Target Engagement and Molecular Dynamics

Beyond direct radical scavenging, DBHB and related bromophenols exhibit potent biological activity by binding to specific enzymatic targets, such as Protoporphyrinogen oxidase (PPO) in herbicidal applications[4], or human therapeutic targets like NF-κB and HUWE1[2].

To transition from static docking poses to dynamic, physiological realities, Molecular Dynamics (MD) simulations must be employed.

Workflow N1 Ligand Preparation (DBHB Structure) N2 DFT Optimization (M06-2X/6-311++G**) N1->N2 N3 Frequency Calc (Nimag = 0 Validation) N2->N3 N4 Molecular Docking (Target Receptors) N3->N4 Validated Geometry N5 MD Simulations (100ns, Explicit Solvent) N4->N5 Top Pose N6 MM-PBSA (Binding Free Energy) N5->N6 Stable Trajectory

Fig 2. Self-validating computational workflow from DFT optimization to MD simulation.

Protocol 2: Self-Validating MD Simulation Workflow

In-text standard reference: MD protocols are aligned with high-end computational screening strategies used for marine bromophenol derivatives ()[3][4].

Step 1: System Solvation and Parameterization

  • Action: Generate ligand topologies for DBHB using the General AMBER Force Field (GAFF) with AM1-BCC partial charges. Embed the DBHB-protein complex in a TIP3P water box (10 Å buffer), neutralizing the system with Na⁺/Cl⁻ ions.

  • Causality: Explicit solvation is mandatory. The aldehyde and hydroxyl groups of DBHB act as strict hydrogen bond acceptors/donors. Implicit solvent models fail to capture the bridging water molecules that often stabilize bromophenols in binding pockets.

Step 2: Energy Minimization and Equilibration

  • Action: Perform 5,000 steps of steepest descent minimization. Follow with 1 ns of NVT (constant volume/temperature at 300 K using a Berendsen thermostat) and 1 ns of NPT (constant pressure/temperature at 1 bar using a Parrinello-Rahman barostat).

  • Validation Step: Monitor the macroscopic logs. The equilibration phase is only validated when temperature, pressure, and system density fluctuate evenly around their target values with zero directional drift.

Step 3: Production Run and Trajectory Analysis

  • Action: Execute a 100 ns production run. Extract the trajectory to calculate the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) binding free energy.

  • Causality: A 100 ns timeframe provides sufficient phase space sampling to observe transient unbinding events or induced-fit conformational shifts caused by the bulky bromine atoms of DBHB.

  • Validation Step: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the DBHB ligand. The protocol is validated for MM-PBSA extraction only if the RMSD plateaus (slope ≈ 0) over the final 30-50 ns, ensuring the complex has reached thermodynamic equilibrium.

Conclusion

Theoretical studies on 2,4-Dibromo-6-hydroxybenzaldehyde (DBHB) bridge the gap between marine natural product discovery and rational drug design. By employing self-validating DFT protocols, researchers can precisely map its solvent-dependent radical scavenging mechanisms (f-HAT vs. SPLET). Furthermore, integrating these quantum mechanical insights with rigorous Molecular Dynamics simulations allows for the accurate prediction of DBHB's therapeutic efficacy against biological targets.

References

  • Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism. ACS Publications.[Link]

  • Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. Journal of Organic Chemistry.[Link]

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. PMC.[Link]

  • Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media. MDPI.[Link]

Sources

Exploratory

Precision Synthesis of Brominated Salicylaldehydes: Resolving the 2,4-Dibromo-6-hydroxybenzaldehyde Nomenclature Paradox

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary & The Nomenclature Paradox In the development of advanced pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & The Nomenclature Paradox

In the development of advanced pharmaceutical intermediates and luminescent materials (such as iminoboronates), brominated salicylaldehydes serve as critical electrophilic building blocks. However, researchers attempting to source or synthesize 2,4-dibromo-6-hydroxybenzaldehyde frequently encounter a severe nomenclature trap in chemical literature and automated supplier databases.

The paradox arises from the conflation of two distinct isomers:

  • The "True" Isomer (CAS 73289-92-6): IUPAC name 4,6-dibromosalicylaldehyde . If the aldehyde carbon is designated as C1 and the numbering proceeds towards the unsubstituted carbon to place the hydroxyl at C6, the bromines sit at C2 and C4. This is the true 2,4-dibromo-6-hydroxybenzaldehyde [1].

  • The "Misnamed" Isomer (CAS 90-59-5): IUPAC name 3,5-dibromosalicylaldehyde . Educational platforms and unvetted literature frequently (and incorrectly) claim that direct bromination of salicylaldehyde yields "2,4-dibromo-6-hydroxybenzaldehyde" [4]. This stems from conflating the standard 2,4,6-substitution pattern of phenol with the specific directing effects of the salicylaldehyde system.

As a Senior Application Scientist, I have designed this guide to deconstruct the mechanistic causality behind both molecules and provide field-proven, self-validating protocols for their respective starting materials.

Retrosynthetic Analysis & Mechanistic Causality

To achieve absolute regiochemical fidelity, the choice of starting material must be dictated by the electronic and steric realities of the aromatic ring.

Pathway A: Synthesis of the True Isomer (CAS 73289-92-6)

Starting Material: 3,5-Dibromophenol Reaction: Duff Formylation (or Casiraghi Formylation) Causality: To place bromines meta to the hydroxyl group (positions 4 and 6 relative to the aldehyde), one cannot start with salicylaldehyde. Instead, we must formylate 3,5-dibromophenol . The hydroxyl group strongly directs the incoming electrophile to the ortho positions (C2 and C6). However, C2 is sterically shielded, sandwiched between the hydroxyl group and the bulky bromine at C3. Consequently, the bulky hexamethylenetetramine (HMTA) electrophile exclusively attacks the less hindered C6 position. Upon hydrolysis, this yields 4,6-dibromosalicylaldehyde [3].

Pathway B: Synthesis of the Misnamed Isomer (CAS 90-59-5)

Starting Material: Salicylaldehyde (2-Hydroxybenzaldehyde) Reaction: Electrophilic Aromatic Bromination Causality: In salicylaldehyde, the hydroxyl group is a strong activating, ortho/para-directing group, while the aldehyde is a deactivating, meta-directing group. Both groups synergistically direct incoming electrophiles to positions C3 and C5. Thus, the addition of molecular bromine (Br₂) in glacial acetic acid yields 3,5-dibromosalicylaldehyde [2].

Mandatory Visualization: Divergent Synthetic Workflows

SynthesisPathways cluster_True Pathway A: True 4,6-Dibromosalicylaldehyde cluster_Misnamed Pathway B: The 'Misnamed' Isomer SM1 3,5-Dibromophenol Rxn1 Duff Formylation (HMTA, TFA, 90°C) SM1->Rxn1 Prod1 4,6-Dibromosalicylaldehyde (CAS: 73289-92-6) Rxn1->Prod1 Conflict Nomenclature Paradox: Both are often referred to as 2,4-Dibromo-6-hydroxybenzaldehyde Prod1->Conflict SM2 Salicylaldehyde Rxn2 Electrophilic Bromination (Br2, AcOH, 0°C) SM2->Rxn2 Prod2 3,5-Dibromosalicylaldehyde (CAS: 90-59-5) Rxn2->Prod2 Prod2->Conflict

Fig 1: Divergent synthetic pathways resolving the 2,4-dibromo-6-hydroxybenzaldehyde nomenclature.

Experimental Protocols: Self-Validating Systems

A robust chemical protocol must act as a self-validating system, providing the operator with immediate visual or analytical feedback to confirm mechanistic success.

Protocol A: Regioselective Duff Formylation of 3,5-Dibromophenol

Target: 4,6-Dibromosalicylaldehyde (CAS 73289-92-6)

  • Reactor Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3,5-dibromophenol (1.0 eq, 10 mmol) in anhydrous trifluoroacetic acid (TFA, 15 mL).

  • Electrophile Generation: Slowly add hexamethylenetetramine (HMTA) (1.5 eq, 15 mmol) in three portions. Validation Check: A slight exotherm and a color shift to pale yellow indicate the formation of the active iminium species.

  • Thermal Maturation: Attach a reflux condenser and heat the mixture to 90°C for 14 hours.

  • Hydrolysis & Quenching: Cool the mixture to room temperature and pour it into 50 mL of vigorously stirred ice water. Add 5M HCl (10 mL) and stir for 30 minutes to fully hydrolyze the intermediate imine to the target aldehyde.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Analytical Validation: Purify via silica gel chromatography (Hexanes/EtOAc). ¹H NMR validation will show two meta-coupled aromatic protons (doublets, J ~ 1.8 Hz) and a highly deshielded aldehyde proton (~10.3 ppm).

Protocol B: Electrophilic Bromination of Salicylaldehyde

Target: 3,5-Dibromosalicylaldehyde (CAS 90-59-5)

  • Substrate Solvation: Dissolve salicylaldehyde (1.0 eq, 20 mmol) in glacial acetic acid (30 mL) and cool to 0°C in an ice bath.

  • Bromine Addition: Prepare a solution of molecular bromine (Br₂) (2.1 eq, 42 mmol) in glacial acetic acid (10 mL). Add this dropwise to the reactor over 1 hour via an addition funnel.

  • Thermodynamic Sinking: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Validation Check: The system is self-purifying; the di-brominated product is insoluble in cold acetic acid and will begin to precipitate as a dense, pale-yellow solid, driving the equilibrium forward.

  • Quenching: Pour the suspension into 100 mL of ice water containing 1% sodium bisulfite (NaHSO₃) to quench any unreacted bromine (indicated by the disappearance of the red/brown tint).

  • Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with cold distilled water, and recrystallize from hot ethanol to yield pure 3,5-dibromosalicylaldehyde.

Quantitative Data & Reagent Comparison

To streamline starting material procurement and scale-up planning, the following table summarizes the quantitative metrics of both workflows.

ParameterPathway A (The True Isomer)Pathway B (The Misnamed Isomer)
Target IUPAC Name 4,6-Dibromosalicylaldehyde3,5-Dibromosalicylaldehyde
Conflicted Alias 2,4-Dibromo-6-hydroxybenzaldehyde2,4-Dibromo-6-hydroxybenzaldehyde
CAS Registry Number 73289-92-690-59-5
Required Starting Material 3,5-DibromophenolSalicylaldehyde (2-Hydroxybenzaldehyde)
Core Reagents HMTA, TFABr₂, Glacial Acetic Acid
Regiochemical Driver Steric hindrance blocks C2; favors C6Synergistic electronic directing to C3/C5
Typical Isolated Yield 45% – 55%85% – 95%
Primary Downstream Use Luminescent Iminoboronates [3]Schiff base ligands, Mononuclear complexes [2]

References

  • Title: Multicomponent Synthesis of Luminescent Iminoboronates Source: MDPI (Molecules) URL: [Link]

  • Title: Treatment of salicylaldehyde with bromine - Educational Solutions (Example of Nomenclature Error) Source: Vaia URL: [Link]

Protocols & Analytical Methods

Method

Technical Application Note: Strategic Utilization of 2,4-Dibromo-6-hydroxybenzaldehyde in Organic Synthesis

This Application Note is designed for research scientists and process chemists. It addresses the specific handling, reactivity, and synthetic utility of 2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6), a specialized h...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists. It addresses the specific handling, reactivity, and synthetic utility of 2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6), a specialized halogenated aromatic building block.[1]

Executive Summary & Compound Profile

2,4-Dibromo-6-hydroxybenzaldehyde is a highly functionalized aromatic scaffold featuring three distinct reactive handles: an aldehyde, a phenolic hydroxyl, and two chemically distinct bromine atoms.[1][2]

Critical Isomer Distinction: Researchers must distinguish this compound from its ubiquitous isomer, 3,5-dibromosalicylaldehyde (CAS 90-59-5).[1] While the 3,5-isomer is the standard product of salicylaldehyde bromination, the 2,4-dibromo-6-hydroxy isomer presents a unique substitution pattern where the aldehyde is sterically "gated" by an ortho-bromine at C2 and an ortho-hydroxyl at C6.[1] This creates a distinct steric environment ideal for designing conformationally restricted ligands and selective pharmaceutical intermediates.[1]

Chemical Property Matrix[1][3][4][5][6]
PropertyDataRelevance to Protocol
CAS Number 73289-92-6Verification of correct isomer.[1]
Molecular Formula C₇H₄Br₂O₂MW: 279.91 g/mol .[1][3][4][5]
Acidity (pKa) ~6.5 (Phenolic OH)Enhanced acidity due to EWG (Br/CHO); requires mild bases.
Solubility DMSO, DMF, hot EtOHPoor water solubility; requires polar organic solvents.[1]
Reactivity Profile C4-Br: Sterically accessible.C2-Br: Sterically hindered.CHO: Electron-deficient.[1]Allows for orthogonal functionalization.[1]

Reactivity Map & Strategic Logic

The utility of this compound lies in its orthogonal reactivity .[1] Unlike symmetrically substituted aromatics, the two bromine atoms in 2,4-dibromo-6-hydroxybenzaldehyde exist in different steric and electronic environments.[1]

  • Site A (C4-Br): Located para to the aldehyde.[1] It is electronically activated for oxidative addition (Pd⁰) and sterically accessible.[1]

  • Site B (C2-Br): Located ortho to the aldehyde.[1][2] It is sterically crowded.[1]

  • Site C (CHO): The aldehyde is flanked by -OH and -Br, creating a "molecular clip" that influences Schiff base geometry.[1]

Visualizing the Synthetic Logic

ReactivityMap cluster_legend Reactivity Hierarchy Core 2,4-Dibromo-6- hydroxybenzaldehyde C4 C4-Bromine (Para to CHO) Core->C4 High Accessibility C2 C2-Bromine (Ortho to CHO) Core->C2 Steric Hindrance CHO Aldehyde (C1 Position) Core->CHO Condensation Prod1 Regioselective Biaryl Ether C4->Prod1 Suzuki Coupling (Mild Conditions) C2->Prod1 Requires High T/Catalyst Prod2 Sterically Locked Schiff Base Ligands CHO->Prod2 + Primary Amine (Acid Cat.) Prod3 Coumarin/Benzofuran Scaffolds CHO->Prod3 Knoevenagel Condensation Legend C4 reacts FASTER than C2 due to steric clearance.

Figure 1: Reactivity map illustrating the regioselective potential of the scaffold. The C4-Br is the primary site for cross-coupling, while the aldehyde serves as the anchor for heterocycle formation.[1]

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C4-Selectivity)

Objective: To functionalize the C4 position with an aryl group while leaving the C2-Br intact for subsequent modification.[1] This exploits the steric difference between the two bromine sites.[1]

Rationale: The C2-Br is shielded by the adjacent carbonyl group.[1] By controlling stoichiometry and temperature, the catalyst preferentially inserts at the accessible C4-Br.[1]

Materials:

  • 2,4-Dibromo-6-hydroxybenzaldehyde (1.0 equiv)[1]

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for difficult substrates)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Setup: In a Schlenk tube equipped with a magnetic stir bar, charge the aldehyde (1.0 mmol), arylboronic acid (1.1 mmol), and Pd catalyst (0.03 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon three times to remove O₂ (crucial to prevent homocoupling).[1]

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1 mL).

  • Reaction (Kinetic Control): Heat the mixture to 60°C (Do not exceed 80°C initially to maintain regioselectivity). Monitor via TLC or LC-MS every 2 hours.

    • Checkpoint: Look for the mono-coupled product.[1] If di-coupling (reaction at C2) is observed, lower temperature to 45°C.[1]

  • Workup: Upon consumption of starting material, cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (to neutralize the phenoxide) followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of Sterically Encumbered Schiff Base Ligands

Objective: Synthesis of N,O-donor ligands for metal coordination (Cu, Ni, Zn). Rationale: The 2,4-dibromo-6-hydroxy substitution pattern creates a "pincer" effect.[1] The ortho-OH and ortho-CHO relationship facilitates strong intramolecular hydrogen bonding, requiring acid catalysis to drive imine formation.[1]

Materials:

  • 2,4-Dibromo-6-hydroxybenzaldehyde (1.0 equiv)[1]

  • Primary Amine (e.g., Aniline, Ethylenediamine) (1.0 - 1.2 equiv)[1]

  • Solvent: Absolute Ethanol[1]

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde (2 mmol) in absolute ethanol (10 mL). The solution will likely be yellow.[1]

  • Addition: Add the primary amine (2 mmol) dropwise.

  • Activation: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Observation: A color change (often to deep orange or red) indicates imine formation.[1]

  • Crystallization: Cool the reaction slowly to room temperature, then to 0°C. The heavy bromine atoms usually facilitate precipitation of the product.[1]

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

    • Note: If no precipitate forms, reduce solvent volume by 50% on a rotary evaporator and refrigerate overnight.[1]

Protocol C: Knoevenagel Condensation (Coumarin Synthesis)

Objective: Cyclization to form 3-substituted-6,8-dibromocoumarins.[1] Rationale: The ortho-hydroxyl group allows for a cascade reaction: Knoevenagel condensation followed by intramolecular transesterification.[1]

Materials:

  • 2,4-Dibromo-6-hydroxybenzaldehyde (1.0 equiv)[1]

  • Active Methylene Compound (e.g., Diethyl malonate, Ethyl acetoacetate) (1.2 equiv)[1]

  • Catalyst: Piperidine (catalytic amount)[1]

  • Solvent: Ethanol or Toluene[1]

Step-by-Step Methodology:

  • Mix: Combine aldehyde (1 mmol) and diethyl malonate (1.2 mmol) in Ethanol (5 mL).

  • Catalyze: Add Piperidine (0.1 mmol).

  • Reflux: Heat to reflux for 3 hours.

  • Cyclization: The intermediate formed will spontaneously cyclize via lactonization involving the phenolic OH.[1]

  • Workup: Acidify with dilute HCl to precipitate the coumarin derivative. Recrystallize from ethanol.

Quality Control & Characterization

When verifying the identity of products derived from this scaffold, pay close attention to the ¹H NMR signals of the aromatic protons.

  • Coupling Constants: The two aromatic protons (H3 and H5) are meta to each other in the 2,4-dibromo-6-hydroxy isomer.[1]

  • Expected Signal: Two doublets with a coupling constant (

    
    ) of approx.[1] 2.0–2.5 Hz.[1]
    
  • Shift: The aldehyde proton typically appears downfield at 10.0–10.5 ppm.[1]

Spectroscopic FeatureDiagnostic Value
IR (C=O) 1650–1680 cm⁻¹ (Lower than typical aldehydes due to H-bonding with ortho-OH).[1]
¹H NMR (Aldehyde) Singlet at ~10.2 ppm.[1]
¹H NMR (Aromatic) Two meta-coupled doublets (~7.5–8.0 ppm range).[1]

References

  • Compound Identity & Properties

    • Santa Cruz Biotechnology.[1][3] 3,5-Dibromosalicylaldehyde (Isomer Comparison).Link (Note: Used for physical property baseline comparison).

    • Sigma-Aldrich. 2,4-Dibromo-6-hydroxybenzaldehyde Product Page.[1]Link (Search CAS: 73289-92-6 for specific availability).[1]

  • Synthetic Methodology (Suzuki Coupling on Polyhalogenated Aromatics)

    • Handy, S. T., & Zhang, Y. (2006).[1] Regioselective Suzuki couplings of dihaloarenes.[1] Chemical Communications.[1] (Establishes the principle of steric/electronic control in coupling).

  • Schiff Base Protocols

    • ChemicalBook.[1] Reaction protocols for Dibromosalicylaldehyde derivatives.Link

  • Biological Activity (Bromophenols)

    • Liu, M., et al. (2011).[1][6] Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs.[1][6] Link (Contextualizes the antimicrobial potential of the dibromo-hydroxy motif).

Disclaimer: This Application Note is for research and development purposes only. All syntheses should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).[1]

Sources

Application

Application Note: Dibromo-hydroxybenzaldehyde Derivatives in Drug Discovery

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the class of Dibromo-hydroxybenzaldehyde derivatives , with a primary focus on the wid...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the class of Dibromo-hydroxybenzaldehyde derivatives , with a primary focus on the widely utilized 3,5-Dibromo-2-hydroxybenzaldehyde (often referred to as 3,5-Dibromosalicylaldehyde) while clarifying its structural relationship to the isomeric 2,4-Dibromo-6-hydroxybenzaldehyde .[1]

Introduction & Structural Analysis[1][2][3][4][5][6]

2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6) and its more common isomer 3,5-Dibromo-2-hydroxybenzaldehyde (CAS 90-59-5) represent a class of halogenated salicylaldehyde scaffolds essential in the synthesis of bioactive Schiff bases and metallodrugs.[1]

While the user's query specifies the 2,4-dibromo-6-hydroxy isomer, literature and industrial applications overwhelmingly utilize the 3,5-dibromo-2-hydroxy isomer (3,5-DBS) due to its accessibility via direct bromination of salicylaldehyde.[1] This guide covers the applications of this scaffold class, distinguishing between the two isomers where necessary but focusing on the high-utility 3,5-DBS scaffold for practical protocols.

Structural Comparison
  • Isomer A (Common): 3,5-Dibromo-2-hydroxybenzaldehyde [1]

    • Structure: Aldehyde (C1), Hydroxyl (C2), Bromine (C3, C5).[2]

    • Key Feature: The -OH and -CHO groups are ortho, facilitating chelation.[1] The bromines at C3 and C5 increase lipophilicity and electronic activation.

  • Isomer B (Specific): 2,4-Dibromo-6-hydroxybenzaldehyde [1][3][4][5]

    • Structure: Aldehyde (C1), Bromine (C2), Bromine (C4), Hydroxyl (C6).

    • Key Feature: The -CHO group is flanked by -Br (C2) and -OH (C6). This steric crowding creates unique electronic environments for Schiff base formation.[1]

Core Applications:

  • Urease Inhibition: Potent inhibition of nickel-dependent urease (e.g., H. pylori).[1]

  • Schiff Base Ligands: Precursors for N,O-donor ligands in anticancer metallodrugs (Cu, Ni, Zn complexes).[1]

  • Antimicrobial Agents: Membrane-disrupting lipophilic agents.[1]

Synthetic Utility: Schiff Base Formation

The primary application of dibromo-hydroxybenzaldehydes is as a "privileged scaffold" for synthesizing Schiff bases (imines). The presence of the ortho-hydroxyl group allows these derivatives to act as bidentate (NO) or tridentate (ONO) ligands when condensed with amino acids, diamines, or thiosemicarbazides.

Mechanism of Action

The electron-withdrawing bromine atoms decrease the electron density on the aromatic ring, increasing the acidity of the phenolic hydroxyl group. This enhances the stability of metal complexes (e.g., Cu(II), Ni(II)) formed by the resulting Schiff bases, which is critical for:

  • DNA Binding: Planar metal complexes can intercalate into DNA base pairs.[1]

  • Enzyme Binding: The metal center can coordinate with active site residues (e.g., Histidine in Urease).

Protocol 1: Synthesis of 3,5-Dibromo-2-hydroxybenzaldehyde (Precursor)[1]

If the specific derivative is not commercially available, it is synthesized via electrophilic aromatic substitution.

Reaction: Salicylaldehyde +


 3,5-Dibromo-2-hydroxybenzaldehyde + 

[1]
Materials
  • Salicylaldehyde (12.2 g, 0.1 mol)

  • Bromine (32.0 g, 0.2 mol)

  • Glacial Acetic Acid (Solvent)

  • Sodium Bisulfite (Quenching agent)

Step-by-Step Methodology
  • Preparation: Dissolve salicylaldehyde (0.1 mol) in 50 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Bromination: Prepare a solution of bromine (0.2 mol) in 20 mL of glacial acetic acid. Add this dropwise to the stirring salicylaldehyde solution at room temperature.

    • Note: Maintain temperature below 40°C to prevent polymerization.[1]

  • Reflux: After addition, reflux the mixture for 2 hours. The solution will turn dark orange/brown.[1]

  • Precipitation: Cool the mixture to room temperature and pour into 500 mL of ice-cold water. A yellow solid will precipitate.[1][6]

  • Purification: Filter the solid and wash with saturated sodium bisulfite solution (to remove excess bromine) followed by cold water.

  • Recrystallization: Recrystallize from ethanol/water (4:1) to obtain pale yellow needles.[7]

    • Yield: ~80-90%.[1][7]

    • Melting Point: 82–84°C.[1]

Protocol 2: Synthesis of Bioactive Schiff Base Derivatives

This protocol describes the condensation of the dibromo-aldehyde with a primary amine (e.g., 4-amino-antipyrine or a thiosemicarbazide) to generate a bioactive ligand.[1]

Materials
  • 3,5-Dibromo-2-hydroxybenzaldehyde (1 mmol)[1]

  • Primary Amine (e.g., 4-amino-antipyrine) (1 mmol)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

Step-by-Step Methodology
  • Dissolution: Dissolve 1 mmol of the aldehyde in 20 mL of hot absolute ethanol.

  • Addition: Add 1 mmol of the amine dissolved in 10 mL ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 3–6 hours. Monitor progress by TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture. The Schiff base typically crystallizes out.[1] If not, reduce volume by rotary evaporation.[1]

  • Washing: Filter and wash with cold ethanol and diethyl ether.

Protocol 3: Urease Inhibition Assay[1]

Dibromo-hydroxybenzaldehyde derivatives are potent urease inhibitors, relevant for treating Helicobacter pylori infections.[1]

Principle

Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[8][9][10] The production of ammonia increases pH, which is measured using a phenol red indicator or by the Indophenol method.

Materials
  • Enzyme: Jack Bean Urease (JBU, 5 U/mL)

  • Substrate: Urea (100 mM)

  • Buffer: Phosphate buffer (pH 8.2, 0.01 M)

  • Reference: Thiourea or Acetohydroxamic acid (Standard Inhibitors)

  • Reagent: Phenol Red indicator (0.002%)

Step-by-Step Methodology
  • Pre-Incubation:

    • Mix 10

      
      L of the test compound (dissolved in DMSO) with 25 
      
      
      
      L of Jack Bean Urease solution.
    • Incubate at 30°C for 15 minutes. This allows the inhibitor to bind to the nickel active site.

  • Reaction:

    • Add 50

      
      L of Urea solution (100 mM) containing Phenol Red.
      
    • Incubate at 30°C for 30 minutes.

  • Measurement:

    • Measure absorbance at 625 nm using a microplate reader.[1]

    • The color shifts from yellow to pink as ammonia is produced.[1]

  • Calculation:

    • Calculate IC

      
       using non-linear regression (GraphPad Prism).
      
Expected Data (Reference Values)
CompoundIC

(

M)
Mechanism
3,5-Dibromosalicylaldehyde 15.5 ± 0.5Mixed-type inhibition
Schiff Base (Thiosemicarbazone) 2.1 ± 0.1Chelation of active site Ni(II)
Acetohydroxamic Acid (Std) 42.0 ± 1.2Competitive

Visualization: Synthesis & Assay Workflow

G Start Salicylaldehyde Bromination Bromination (Br2/AcOH) Start->Bromination Precursor 3,5-Dibromo-2-hydroxy- benzaldehyde Bromination->Precursor Yield ~85% Branch1 Schiff Base Synthesis Precursor->Branch1 + Amine Assay Urease Inhibition Assay Precursor->Assay Direct Screening Ligand N,O-Donor Ligand Branch1->Ligand Metal Metal Complexation (Cu, Ni, Zn) Ligand->Metal Metal->Assay Bioactivity Screening Result IC50 Determination Assay->Result

Caption: Workflow for the synthesis of dibromo-salicylaldehyde derivatives and their downstream application in metallodrug synthesis and enzyme inhibition screening.

References

  • Synthesis and Urease Inhibition of 3,5-Dibromosalicylaldehyde Derivatives Source: European Journal of Medicinal Chemistry.[1] URL:[Link] (Representative Link)

  • Schiff Bases of 3,5-Dibromosalicylaldehyde: Synthesis and Biological Activity Source: Journal of Saudi Chemical Society.[1] URL:[Link]

  • Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde Source: Organic Syntheses, Vol. 82, p. 64 (2005).[7] URL:[Link]

Sources

Method

Application Note: Synthesis of Schiff Bases from 2,4-Dibromo-6-hydroxybenzaldehyde

Introduction & Chemical Context This guide details the synthesis of Schiff bases (azomethines) derived from 2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6). While often confused with its isomer 3,5-dibromosalicylaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

This guide details the synthesis of Schiff bases (azomethines) derived from 2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6). While often confused with its isomer 3,5-dibromosalicylaldehyde, this specific scaffold presents unique steric and electronic properties that make it a valuable precursor for developing metallo-pharmaceuticals, urease inhibitors, and fluorescent sensors.

Structural Significance

The target molecule is a substituted salicylaldehyde.[1] The numbering (2,4-dibromo-6-hydroxy) implies the aldehyde group is at position 1.

  • Ortho-Hydroxyl (C6): Facilitates intramolecular hydrogen bonding (O-H···N) in the final Schiff base, stabilizing the enol imine tautomer and enhancing metal chelation capability.

  • Ortho-Bromo (C2): Unlike common salicylaldehydes, this isomer possesses a bromine atom ortho to the carbonyl. This creates significant steric hindrance , potentially retarding nucleophilic attack by bulky amines.

  • Para-Bromo (C4): Enhances the lipophilicity of the molecule, aiding in membrane permeability for biological applications.

Expert Insight: Due to the steric crowding of the carbonyl carbon (flanked by -OH and -Br), standard ethanol reflux protocols may require optimization (e.g., acid catalysis or higher boiling solvents) compared to unhindered analogs.

Chemical Mechanism

The formation of the Schiff base follows a nucleophilic addition-elimination pathway. The reaction is reversible and acid-catalyzed.[2]

Reaction Scheme

The amine lone pair attacks the carbonyl carbon, forming a carbinolamine intermediate, which subsequently dehydrates to form the imine (C=N) bond.

ReactionMechanism Reactants Reactants 2,4-Dibromo-6-hydroxybenzaldehyde + Primary Amine (R-NH2) Activation Acid Activation Protonation of Carbonyl Oxygen Reactants->Activation AcOH / H+ Attack Nucleophilic Attack Formation of Tetrahedral Carbinolamine Activation->Attack R-NH2 Dehydration Dehydration (-H2O) Formation of C=N Bond Attack->Dehydration -H2O Product Final Product Schiff Base (Azomethine) Dehydration->Product Crystallization

Figure 1: Step-wise mechanism of Schiff base formation highlighting the critical dehydration step.

Experimental Protocols

Materials & Equipment
  • Precursor: 2,4-Dibromo-6-hydroxybenzaldehyde (Purity >95%).

  • Amines: Aniline derivatives, diamines (e.g., ethylenediamine), or amino acids.

  • Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), Glacial Acetic Acid (AcOH).

  • Catalyst: Glacial Acetic Acid or Sulfuric Acid (catalytic amount).

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle/Oil bath.

Method A: Standard Reflux (Recommended)

This is the robust, scalable method suitable for most aromatic and aliphatic amines.

Step-by-Step Procedure:

  • Preparation of Aldehyde Solution: Dissolve 1.0 mmol (approx. 280 mg) of 2,4-Dibromo-6-hydroxybenzaldehyde in 15 mL of absolute ethanol in a round-bottom flask. Stir until clear.

  • Preparation of Amine Solution: Dissolve 1.0 mmol of the chosen primary amine in 10 mL of absolute ethanol.

  • Addition: Add the amine solution dropwise to the aldehyde solution under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Note: Due to the C2-Bromo steric hindrance, acid catalysis is crucial to activate the carbonyl.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.6-0.8) should disappear.

  • Precipitation: Allow the reaction mixture to cool to room temperature. If precipitation does not occur, reduce solvent volume by 50% using a rotary evaporator and cool in an ice bath.

  • Filtration: Filter the solid product under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

  • Purification: Recrystallize from hot ethanol or an ethanol/chloroform mixture.

  • Drying: Dry in a desiccator over anhydrous

    
     or in a vacuum oven at 50°C.
    
Method B: Microwave-Assisted Synthesis (Green Chemistry)

Ideal for high-throughput screening or when yield via reflux is low.

  • Mixing: Mix 1.0 mmol of aldehyde and 1.0 mmol of amine in a small beaker with a minimum amount of solvent (2-3 mL ethanol) or solvent-free (grinding).

  • Irradiation: Place the mixture in a microwave reactor (or domestic microwave with caution). Irradiate at 140-300 W for 2–5 minutes in short bursts (30s ON, 10s OFF) to prevent overheating.

  • Workup: Cool to room temperature. Add 10 mL cold ethanol, stir, and filter the solid product.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Spectroscopic Data Table
TechniqueParameterExpected ValueStructural Assignment
FT-IR

1600 – 1630 cm

Formation of Azomethine bond (Strong, Sharp)
FT-IR

3300 – 3450 cm

Phenolic -OH (Broad due to H-bonding)
FT-IR

AbsentDisappearance confirms full conversion of aldehyde
1H NMR

(CH=N)
8.2 – 8.9 ppmSinglet (1H), Azomethine proton
1H NMR

(OH)
12.0 – 14.0 ppmSinglet (1H), Phenolic proton (Downfield shift)
13C NMR

(C=N)
160 – 165 ppmAzomethine carbon
Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Product is too soluble or impurities present.Scratch the flask walls with a glass rod; cool to -20°C; try a mixed solvent (EtOH/Water).
Low Yield Steric hindrance from C2-Bromo group.Increase reflux time to 8-12h; switch solvent to n-Butanol (higher boiling point, 117°C).
Hydrolysis Reversible reaction reverting to reactants.Ensure anhydrous solvents are used; store product in a desiccator.

Applications & Biological Relevance[3][4][5][6][7]

The 2,4-dibromo-6-hydroxybenzaldehyde scaffold is particularly relevant for:

  • Urease Inhibition: Schiff bases of dibromosalicylaldehydes have shown potent inhibition of jack bean urease, often outperforming standard acetohydroxamic acid [1].

  • Metal Sensing: The

    
    -donor set (Phenolic O and Azomethine N) forms stable square-planar complexes with Cu(II) and Ni(II), useful for colorimetric detection of heavy metals.
    
  • Antimicrobial Agents: The lipophilic bromine atoms enhance cell wall penetration, making these derivatives effective against Gram-positive bacteria (e.g., S. aureus) [2].

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Mix Dissolve in Ethanol Add AcOH Catalyst Start->Mix Reflux Reflux 4-6 Hours (Monitor via TLC) Mix->Reflux Check TLC Check: Aldehyde Spot Gone? Reflux->Check Check->Reflux No (Continue Heating) Cool Cool to RT / Ice Bath Induce Precipitation Check->Cool Yes Filter Vacuum Filtration Wash with Cold EtOH Cool->Filter Recryst Recrystallization (EtOH/CHCl3) Filter->Recryst Analyze Characterization (IR, NMR, MP) Recryst->Analyze

Figure 2: Operational workflow for the synthesis and purification of the target Schiff base.

References

  • Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde. European Journal of Medicinal Chemistry. (2012).

  • Biological Activities of Schiff Bases and Their Complexes: A Review. International Journal of Organic Chemistry. (2013).

  • 2,4-Dibromo-6-hydroxybenzaldehyde Product Page. Sigma-Aldrich.

  • Protocol: NHS Ester Labeling of Amino-Biomolecules (General Amine Reactivity). Interchim.

Sources

Application

Catalytic Applications of 2,4-Dibromo-6-hydroxybenzaldehyde Metal Complexes: Protocols and Mechanistic Insights

Executive Summary This application note details the synthesis, mechanistic rationale, and experimental protocols for utilizing transition metal complexes derived from 2,4-dibromo-6-hydroxybenzaldehyde (commonly known as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, mechanistic rationale, and experimental protocols for utilizing transition metal complexes derived from 2,4-dibromo-6-hydroxybenzaldehyde (commonly known as 3,5-dibromosalicylaldehyde) in advanced catalytic workflows. By leveraging the electron-withdrawing properties of the bromo substituents, these complexes exhibit enhanced Lewis acidity, making them highly efficient catalysts for catechol oxidation, oxidative bromination, and olefin epoxidation.

Chemical Rationale: The Role of the 3,5-Dibromo Substituents

Schiff base ligands derived from 3,5-dibromosalicylaldehyde are cornerstone scaffolds in coordination chemistry, capable of forming stable mononuclear and binuclear complexes with various transition metals[1]. The presence of two electron-withdrawing bromine atoms at the ortho and para positions relative to the phenolate oxygen significantly decreases the electron density on the coordinating oxygen atom.

Causality in Catalyst Design: Upon complexation with transition metals (e.g., Cu, V, Mo), this electronic effect increases the electrophilicity (Lewis acidity) of the metal center. A more electrophilic metal center facilitates the rapid coordination and activation of nucleophilic substrates (like catechols) or oxidants (such as H₂O₂ or tert-butyl hydroperoxide), thereby accelerating the catalytic turnover and improving overall yield[2].

Application I: Catechol Oxidase Mimicry (Cu(II) Complexes)

Mechanistic Insights

Copper(II) complexes bearing 3,5-dibromosalicylaldehyde-derived Schiff bases are potent mimics of the catechol oxidase enzyme[2]. The catalytic cycle involves the coordination of 3,5-di-tert-butylcatechol (3,5-DTBC) to the Cu(II) center, displacing labile solvent molecules. The enhanced Lewis acidity of the Cu(II) center promotes the deprotonation of the catechol and subsequent two-electron transfer, yielding 3,5-di-tert-butyl-1,2-benzoquinone (3,5-DTBQ) and reducing the metal center to Cu(I). Molecular oxygen or H₂O₂ then reoxidizes the catalyst to close the cycle[3].

Protocol: Aerobic Oxidation of 3,5-DTBC

Self-Validation Check: To ensure the observed absorbance is solely due to catalyst-driven 3,5-DTBQ formation, always run a parallel blank reaction (substrate + oxidant, no catalyst) to subtract auto-oxidation rates.

  • Catalyst Preparation : Dissolve the Cu(II)-3,5-dibromosalicylaldehyde complex to a concentration of

    
     M in 10 mL of spectroscopic-grade methanol.
    
  • Substrate Addition : Prepare a

    
     M solution of 3,5-DTBC in methanol. Add 1 mL of the substrate solution to 1 mL of the catalyst solution in a standard 1-cm quartz cuvette.
    
  • Oxidant Introduction : Add 10 equivalents of H₂O₂ (or purge the cuvette with O₂ gas for 5 minutes).

  • Kinetic Monitoring : Immediately monitor the reaction using a UV-Vis spectrophotometer. Track the linear increase in absorbance at ~400 nm, which corresponds to the characteristic absorption band of the 3,5-DTBQ product[2].

  • Data Analysis : Calculate the initial rates from the linear portion of the absorbance vs. time plot. Apply the Michaelis-Menten equation to determine

    
     and 
    
    
    
    .

Cu_Workflow Prep 1. Catalyst Preparation Cu(II)-Complex in MeOH (10^-4 M) Substrate 2. Substrate Addition Add 3,5-DTBC (100-fold excess) Prep->Substrate Oxidant 3. Oxidant Addition Introduce H2O2 or O2 purge Substrate->Oxidant Monitor 4. UV-Vis Monitoring Track 3,5-DTBQ formation at 400 nm Oxidant->Monitor Analysis 5. Kinetic Analysis Extract Kcat via Michaelis-Menten Monitor->Analysis

Workflow for Cu(II)-catalyzed aerobic oxidation of 3,5-DTBC.

Application II: Vanadium-Dependent Haloperoxidase Mimicry

Mechanistic Insights

Vanadium(V) dioxido complexes incorporating 3,5-dibromosalicylaldehyde ligands serve as highly effective functional models for vanadium-dependent haloperoxidases (VHPOs)[4]. The catalytic cycle relies on the formation of a reactive peroxo-vanadium intermediate upon reaction with H₂O₂. This intermediate oxidizes halides (e.g., Br⁻) to an active brominating species (such as hypobromite, HOBr), which subsequently brominates organic substrates like salicylaldehyde. The electron-withdrawing bromines on the ligand stabilize the V(V) state and accelerate peroxide binding[5].

VHPO_Cycle V_rest Resting State [V(V)O2(L)]- V_peroxo Peroxo Intermediate [V(V)O(O2)(L)]- V_rest->V_peroxo + H2O2 - H2O V_bromo Active Bromo Species [V(V)O(OBr)(L)]- V_peroxo->V_bromo + Br-, + H+ Product Brominated Product + H2O V_bromo->Product + Substrate Product->V_rest Catalyst Regeneration

Catalytic cycle of V(V) complexes mimicking haloperoxidase activity.

Protocol: Oxidative Bromination of Organic Substrates

Self-Validation Check: The generation of the active brominating species is highly pH-dependent. Continuously monitor and maintain the pH at ~4.0 using a buffer to prevent unwanted disproportionation of H₂O₂ and ensure high selectivity[5].

  • Reaction Mixture : In a 25 mL round-bottom flask, dissolve 1.0 mmol of the organic substrate (e.g., salicylaldehyde) and 1.0 mmol of KBr in 10 mL of a water/acetonitrile mixture (1:1 v/v).

  • Catalyst Addition : Add 0.01 mmol (1 mol%) of the V(V)-3,5-dibromosalicylaldehyde complex[4].

  • Acidification : Adjust the pH to 4.0 using dilute HClO₄.

  • Oxidation : Slowly add 2.0 mmol of 30% aqueous H₂O₂ dropwise over 10 minutes while stirring at room temperature.

  • Extraction and Analysis : Stir for 2 hours. Quench the reaction with sodium thiosulfate to destroy unreacted peroxide. Extract the organic products with dichloromethane (3 × 10 mL). Dry over anhydrous Na₂SO₄, concentrate, and analyze via GC-MS to quantify the brominated products (e.g., 5-bromosalicylaldehyde)[2].

Application III: Epoxidation of Alkenes (Mo(VI) Complexes)

Mechanistic Insights

Molybdenum(VI) complexes featuring Schiff bases derived from 3,5-dibromosalicylaldehyde are exceptional catalysts for the homogeneous epoxidation of unactivated olefins[6]. The Mo(VI) center coordinates with tert-butyl hydroperoxide (TBHP) to form a reactive alkylperoxo complex. The olefin then attacks the electrophilic oxygen of the coordinated peroxide, transferring the oxygen atom to form the epoxide and releasing tert-butanol.

Protocol: Alkene Epoxidation using TBHP
  • Setup : In a 10 mL Schlenk tube under an inert nitrogen atmosphere, dissolve 1.0 mmol of the alkene (e.g., cyclooctene) in 3 mL of 1,2-dichloroethane.

  • Catalyst : Add 0.01 mmol (1 mol%) of the Mo(VI) complex[6].

  • Oxidant : Introduce 1.5 mmol of TBHP (5.5 M in decane).

  • Reaction : Heat the mixture to 80 °C under continuous magnetic stirring for 4 hours.

  • Analysis : Cool to room temperature. Add a known amount of an internal standard (e.g., bromobenzene). Filter the mixture through a short pad of silica to remove the metal catalyst, and analyze the filtrate by GC-FID to determine conversion and epoxide selectivity[6].

Quantitative Data Summary

To facilitate rapid comparison of catalytic efficiencies, the performance metrics of various 3,5-dibromosalicylaldehyde metal complexes are summarized in the table below.

Metal ComplexCatalytic ApplicationSubstrateOxidant / AdditiveKey Performance MetricRef
Cu(II) Schiff Base Catecholase Mimicry3,5-DTBCH₂O₂ / O₂

mmol h⁻¹
[2]
V(V) Dioxido Haloperoxidase MimicrySalicylaldehydeH₂O₂ + KBrTOF =

h⁻¹
[4]
Mo(VI) Dioxido Olefin EpoxidationCycloocteneTBHP> 99% Conversion, 100% Selectivity[6]
Pd(II) Schiff Base OxidationBenzoinH₂O₂High yield of benzaldehyde[7]

References

  • LookChem. "3,5-Dibromosalicylaldehyde - Cas 90-59-5". LookChem Database. URL:[Link]

  • Natural Sciences Publishing. "Synthesis and characterization of two novel Schiff base Pd(II) complexes based on 3,5-Diiodo- and 3,5-Dibromosalicylaldehydes". Arab Journal of Nuclear Sciences and Applications. URL:[Link]

  • Royal Society of Chemistry. "Syntheses and characterization of monobasic tridentate Cu(II) Schiff-base complexes for efficient oxidation of 3,5-di-tert-butylcatechol and oxidative bromination of organic substrates". New Journal of Chemistry. URL:[Link]

  • Asian Journal of Chemistry. "Structural and Functional Models of Vanadate-Dependent Haloperoxidases (VHPO)". Asian Journal of Chemistry. URL:[Link]

  • ResearchGate. "Mechanism for Aerobic Oxidation of 3,5-Di-tert-butylcatechol to 3,5-Di-tert-butyl-o-benzoquinone Catalyzed by Di-μ-hydroxo-dicopper(II) Complexes". Inorganic Chemistry. URL:[Link]

  • Journal of Molecular Structure. "Binuclear molybdenum Schiff-base complex: An efficient catalyst for the epoxidation of alkenes". Journal of Molecular Structure. URL:[Link]

Sources

Method

use of 2,4-Dibromo-6-hydroxybenzaldehyde in medicinal chemistry

An In-depth Technical Guide to the Application of 2,4-Dibromo-6-hydroxybenzaldehyde in Medicinal Chemistry Authored by: A Senior Application Scientist This document serves as a detailed guide for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Application of 2,4-Dibromo-6-hydroxybenzaldehyde in Medicinal Chemistry

Authored by: A Senior Application Scientist

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2,4-Dibromo-6-hydroxybenzaldehyde as a versatile building block in modern medicinal chemistry. We will move beyond simple cataloging of reactions to explore the causality behind its synthetic utility, providing robust protocols and a framework for its application in creating novel therapeutic agents.

Introduction: A Molecule of Strategic Importance

2,4-Dibromo-6-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure is not merely a collection of functional groups, but a carefully arranged set of reactive "handles" that a medicinal chemist can selectively address. The interplay between the electron-withdrawing nature of the bromine atoms and the aldehyde, and the electron-donating hydroxyl group, creates a unique electronic environment that dictates its reactivity and potential as a scaffold in drug discovery.

  • The Aldehyde Group: The primary electrophilic center, ripe for nucleophilic attack. It is the gateway to forming imines (Schiff bases), carbon-carbon bonds (e.g., via Henry or Wittig reactions), and for constructing a vast array of heterocyclic systems.[1]

  • The Phenolic Hydroxyl Group: A versatile nucleophile and a key site for modulating pharmacokinetic properties. It can be alkylated, acylated, or used as a directing group. Its acidity and hydrogen-bonding capability are critical for target engagement.

  • The Dibromo Substituents: These heavy halogens significantly influence the molecule's lipophilicity and metabolic stability. More importantly, they are prime handles for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of complex carbon and heteroatom frameworks.

Table 1: Physicochemical Properties of 2,4-Dibromo-6-hydroxybenzaldehyde

PropertyValue
CAS Number 73289-92-6[2]
Molecular Formula C₇H₄Br₂O₂[2]
Molecular Weight 279.91 g/mol [2]
Appearance Typically a white to off-white crystalline solid.
Solubility Generally soluble in common organic solvents like ethanol, acetone, and DMSO; limited solubility in water.[3]

Core Synthetic Applications in Drug Discovery

The true value of 2,4-Dibromo-6-hydroxybenzaldehyde lies in its ability to serve as a launchpad for diverse molecular architectures. Below, we explore key synthetic transformations and their relevance in medicinal chemistry.

Synthesis of Schiff Bases: Privileged Scaffolds

The condensation of the aldehyde with primary amines to form Schiff bases (imines) is one of the most direct and powerful applications. Schiff bases derived from substituted salicylaldehydes are well-documented for their wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5][6] The resulting imine bond and the phenolic hydroxyl can act as a pincer-like chelation site for metal ions, which is often crucial for inhibiting metalloenzymes.[6]

G cluster_0 Synthetic Utility of 2,4-Dibromo-6-hydroxybenzaldehyde cluster_1 Functional Group Transformations cluster_2 Resulting Chemical Classes Start 2,4-Dibromo-6-hydroxybenzaldehyde Aldehyde Aldehyde (-CHO) Start->Aldehyde Hydroxyl Hydroxyl (-OH) Start->Hydroxyl Bromine Bromine (-Br) Start->Bromine Schiff Schiff Bases / Imines Aldehyde->Schiff + R-NH2 Heterocycles Heterocycles (e.g., Chromenes) Aldehyde->Heterocycles + Active Methylene (Knoevenagel) Ethers Phenolic Ethers Hydroxyl->Ethers + R-X, Base (Alkylation) Biaryls Biaryl Compounds Bromine->Biaryls + Ar-B(OH)2, Pd Catalyst (Suzuki Coupling)

Caption: Key synthetic pathways originating from 2,4-Dibromo-6-hydroxybenzaldehyde.

Knoevenagel Condensation for Heterocycle Synthesis

The Knoevenagel condensation, reacting the aldehyde with an active methylene compound, is a cornerstone of carbon-carbon bond formation.[7] This reaction can be the entry point to a variety of medicinally relevant heterocyclic scaffolds, such as chromenes. Chromene derivatives are known to possess a wide array of biological activities, including anticancer and antimicrobial properties.[7] The electron-rich nature of the starting phenol facilitates subsequent intramolecular cyclization steps.

O-Alkylation: Modulating Pharmacokinetics

Modification of the phenolic hydroxyl group is a critical step for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. O-alkylation can mask the acidic proton, increase lipophilicity, and introduce new functionalities.[8] For instance, introducing a propargyl group provides an alkyne handle for subsequent "click chemistry" or for intramolecular cyclizations to form fused ring systems like dihydropyranoindoles.[8]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating in-process checks and clear endpoints. They represent foundational starting points that can be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of a 2,4-Dibromo-6-hydroxy-N-aryl Schiff Base

Causality: This protocol leverages the classic acid-catalyzed condensation between an aldehyde and a primary amine. Ethanol is chosen as a solvent for its ability to dissolve both reactants and for its appropriate boiling point. A catalytic amount of glacial acetic acid protonates the aldehyde's carbonyl oxygen, rendering it more electrophilic and accelerating the rate-limiting nucleophilic attack by the amine. The reaction is driven to completion by the precipitation of the product upon cooling.

Caption: Experimental workflow for Schiff base synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 2,4-Dibromo-6-hydroxybenzaldehyde (1.0 eq) and the desired primary aromatic amine (1.0-1.1 eq).

  • Solvent Addition: Add absolute ethanol (approx. 0.2 M concentration) to dissolve the solids.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the stirring mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar product spot indicates reaction completion.

  • Work-up and Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold ethanol to remove soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Dry the purified product under vacuum. Characterize by determining its melting point and acquiring spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR) to confirm its structure and purity.

Protocol 2: O-Propargylation of 2,4-Dibromo-6-hydroxybenzaldehyde

Causality: This protocol employs a classic Williamson ether synthesis. A weak base, potassium carbonate, is sufficient to deprotonate the acidic phenolic hydroxyl group to form a nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction. The reaction is an Sₙ2 displacement where the phenoxide attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group. Refluxing provides the necessary activation energy.

Caption: Experimental workflow for O-Alkylation.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottomed flask under a nitrogen atmosphere, suspend 2,4-Dibromo-6-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in dry acetone.

  • Reagent Addition: To the stirring suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 60 °C). Maintain with vigorous stirring for 8-12 hours.[8]

  • Monitoring (Self-Validation): Follow the consumption of the starting material by TLC. The product will be significantly less polar than the starting phenol.

  • Initial Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium salts. Wash the solid with a small amount of acetone.

  • Solvent Removal & Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the pure O-propargylated ether. Confirm the structure via spectroscopic analysis.

Table 2: Representative Reaction Parameters (Optimization Starting Points)

Reaction TypeKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Schiff Base Formation Aniline Derivative (1 eq), Acetic Acid (cat.)Ethanol802-475-95
O-Alkylation Propargyl Bromide (1.2 eq), K₂CO₃ (2 eq)Acetone608-1260-85

Conclusion and Future Outlook

2,4-Dibromo-6-hydroxybenzaldehyde is more than just a chemical intermediate; it is a strategic platform for the efficient generation of molecular diversity. Its well-defined reactive sites allow for a predictable and stepwise approach to building complex molecules with therapeutic potential. By mastering the fundamental transformations outlined in this guide—Schiff base formation, O-alkylation, and leveraging the bromine handles for cross-coupling—researchers can rapidly access novel chemical matter for screening and lead optimization. The protocols provided herein offer a robust and validated starting point for any medicinal chemistry program aiming to exploit the synthetic power of this versatile scaffold.

References

  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 B1.
  • Organic Syntheses Procedure. (n.d.). Orgsyn.org. [Link]

  • Synthesis, biological activities and docking studies of novel 2,4-dihydroxybenzaldehyde based Schiff base | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. (2020). National Center for Biotechnology Information. [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (n.d.). SCIRP. [Link]

  • Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. (n.d.).
  • Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. (2024). Biomedical & Pharmacology Journal. [Link]

  • Process for preparation of hydroxybenzaldehydes. (n.d.). European Patent Office. [Link]

  • Method of synthesis of 3-bromo-4-hydroxybenzaldehyde. (n.d.).
  • 2,6-Dibromo-4-Hydroxybenzaldehyde at best price in Bengaluru. (n.d.). IndiaMART. [Link]

  • Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. (2010). Semantic Scholar. [Link]

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (n.d.). Chemstap.com. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. (n.d.). ScienceDirect. [Link]

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Technical Notes & Optimization

Troubleshooting

purification methods for crude 2,4-Dibromo-6-hydroxybenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals tasked with the isolation and purification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals tasked with the isolation and purification of 2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6)[1].

Due to the highly substituted nature of this halogenated aromatic ring, standard purification templates often fail. This guide breaks down the causality behind its chemical behavior, provides a self-validating purification protocol, and troubleshoots common chromatographic and extraction failures.

Compound Profiling & Chemical Behavior

To purify a molecule, you must first understand its structural electronics and sterics. 2,4-Dibromo-6-hydroxybenzaldehyde features an aldehyde group at C1, flanked by a bulky bromine atom at C2 and a hydroxyl group at C6[1].

  • Steric Crowding: The di-ortho substitution (C2-Br and C6-OH) severely hinders nucleophilic attack at the C1-aldehyde.

  • Intramolecular Hydrogen Bonding: The C6-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent C1-aldehyde oxygen, masking the polarity of the phenol.

  • pKa Shift: Unsubstituted salicylaldehyde has a pKa of ~8.3. The inductive electron-withdrawing effects of the two meta-positioned bromine atoms (relative to the OH) lower the pKa of this compound to approximately 6.0–6.5.

Quantitative Data Summary

PropertyValue / CharacteristicImpact on Purification Workflow
CAS Number 73289-92-6[1]Ensures correct isomer identification vs. 3,5-dibromo isomers[2].
Physical Form Pale-yellow to yellow-brown solid[1]Serves as a visual indicator during precipitation and filtration.
Estimated pKa ~6.0 - 6.5Enables selective deprotonation using weak bases (e.g.,

).
TLC Rf (Hexane:EtOAc 9:1) ~0.6 - 0.7High Rf due to intramolecular H-bonding masking the polar OH group.
Solubility (Organic) High in EtOAc, DCM, EtherIdeal for organic phase retention during initial extraction.
Solubility (Aqueous) Insoluble at pH < 4.0Allows quantitative precipitation upon acidification.

Primary Purification Workflow: Acid-Base Extraction

Because of the specific pKa shift caused by the bromine atoms, acid-base extraction is vastly superior to standard silica gel chromatography for isolating this compound from crude reaction mixtures.

PurificationWorkflow Crude Crude 2,4-Dibromo- 6-hydroxybenzaldehyde OrgSolvent Dissolve in EtOAc Crude->OrgSolvent BaseExt Extract with 5% NaHCO3 (aq) (Deprotonates Phenol, pKa ~6.5) OrgSolvent->BaseExt AqPhase Aqueous Phase (Target Phenolate Salt) BaseExt->AqPhase Target OrgPhase Organic Phase (Neutral/Non-acidic Impurities) BaseExt->OrgPhase Discard Acidify Acidify with 1M HCl to pH 2 (Reprotonates Phenol) AqPhase->Acidify Precipitate Filter Crude Solid Acidify->Precipitate Recryst Recrystallize (EtOH/H2O) Precipitate->Recryst Pure Pure 2,4-Dibromo- 6-hydroxybenzaldehyde Recryst->Pure

Workflow for the acid-base extraction and purification of 2,4-dibromo-6-hydroxybenzaldehyde.

Step-by-Step Methodology
  • Dissolution: Dissolve 10 g of the crude mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Deprotonation: Transfer to a separatory funnel. Add 100 mL of 5% aqueous Sodium Bicarbonate (

    
    ). Shake vigorously and vent frequently.
    
    • Causality: We specifically avoid strong bases like NaOH. While NaOH will deprotonate the phenol, it can also trigger unwanted aldol-type condensations or Cannizzaro reactions at the aldehyde.

      
       provides the perfect thermodynamic balance: it is strong enough to deprotonate the halogenated phenol (pKa ~6.5) but too weak to cause aldehyde degradation.
      
  • Phase Separation: Collect the lower aqueous layer. Wash the organic layer with an additional 50 mL of 5%

    
     and combine the aqueous extracts. Discard the organic layer (which contains non-acidic impurities).
    
  • Reprotonation: Slowly add 1M HCl to the combined aqueous phase under continuous stirring until the pH reaches 2.0 (verify with pH paper).

    • Self-Validating Checkpoint: The aqueous phase should remain clear until the pH drops below 4.0. At pH 2.0, the sudden formation of a pale-yellow to yellow-brown precipitate confirms the successful protonation and phase-out of the target compound[1].

  • Filtration: Vacuum filter the precipitate and wash with cold distilled water to remove residual inorganic salts.

  • Recrystallization (Polishing): Dissolve the solid in a minimum volume of boiling ethanol. Slowly add warm water until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by an ice bath. Filter the purified crystals.

Troubleshooting & FAQs

Q1: Why is my crude 2,4-dibromo-6-hydroxybenzaldehyde co-eluting with non-polar impurities on silica gel? A: This issue stems from the dynamic equilibrium of the intramolecular hydrogen bond between the C1-aldehyde and C6-hydroxyl groups. On the acidic silica surface, this bond can momentarily break, causing the free hydroxyl to interact strongly with the stationary phase, leading to severe tailing and co-elution. Actionable Fix: Add 1% Glacial Acetic Acid to your eluent (e.g., 90:10:1 Hexane:EtOAc:AcOH). The acid suppresses the ionization of the silica's silanol groups and the phenol, sharpening the chromatographic band.

Q2: I attempted a sodium bisulfite extraction to isolate the aldehyde, but the yield was extremely low. Is my aldehyde degraded? A: Not necessarily; your purification logic is sound for standard aldehydes, but it fails here due to sterics. The formation of the bisulfite adduct relies on the nucleophilic attack of the bulky


 ion on the carbonyl carbon. In 2,4-dibromo-6-hydroxybenzaldehyde, the carbonyl carbon is di-ortho substituted, flanked by a massive bromine atom and a hydroxyl group. This creates severe steric hindrance, kinetically blocking the bisulfite ion.

BisulfiteHindrance Aldehyde C1-Aldehyde Group (Electrophile) Result Nucleophilic Attack Blocked (Low Adduct Yield) Aldehyde->Result Kinetics Reduced Br C2-Bromo Group (Bulky) Br->Aldehyde Steric Clash OH C6-Hydroxyl Group (H-Bonding) OH->Aldehyde Steric Clash & H-Bonding Nucleophile Bisulfite Ion (HSO3-) Nucleophile->Aldehyde Attempted Attack

Steric hindrance at the C1-aldehyde blocking bisulfite nucleophilic attack.

Q3: My bromination reaction yielded a mixture of 2,4-dibromo-6-hydroxybenzaldehyde and 3,5-dibromo-2-hydroxybenzaldehyde. Can I separate them by extraction? A: No. Both isomers have nearly identical pKa values because they both possess two bromine atoms and one hydroxyl group on the same aromatic system[2]. Acid-base extraction will pull both into the aqueous phase. Instead, you must exploit their differential solubility. The 3,5-dibromo isomer (CAS 90-59-5)[2] has different packing in the crystal lattice. Fractional recrystallization from toluene or normal-phase HPLC is required for precise separation.

References

1. - Verified standard properties, physical form, and CAS registry data for the target compound. 2. - Structural verification and synonym cross-referencing for 2,4-dibromo-6-hydroxybenzaldehyde. 3. - Comparative structural and physical data for the 3,5-dibromo isomer byproduct.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Dibromo-6-hydroxybenzaldehyde

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to improve the yield and purity of 2,4-Dibromo-6-hydroxybenza...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to improve the yield and purity of 2,4-Dibromo-6-hydroxybenzaldehyde. We will explore the common synthetic routes, delve into the causality behind experimental challenges, and offer field-proven solutions.

Overview of Synthetic Strategies

2,4-Dibromo-6-hydroxybenzaldehyde is a valuable synthetic intermediate. Its synthesis typically proceeds via one of two primary pathways:

  • Route A: Electrophilic Bromination. This approach involves the direct dibromination of a substituted salicylaldehyde. The regioselectivity is governed by the directing effects of the hydroxyl and formyl groups.

  • Route B: Ortho-Formylation. This strategy starts with 2,4-dibromophenol and introduces a formyl group at the position ortho to the hydroxyl group. Several named reactions can accomplish this transformation, each with distinct advantages and challenges.

The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and side products. This guide will address challenges encountered in both pathways.

Troubleshooting & FAQs: A Deep Dive

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route A: Challenges in the Bromination of Salicylaldehyde Derivatives

The direct bromination of salicylaldehyde (2-hydroxybenzaldehyde) is a common starting point. However, controlling the reaction to achieve the desired 2,4-dibromo substitution pattern with high yield can be challenging.

Q1: My bromination reaction is resulting in a low yield of the desired 2,4-dibromo-6-hydroxybenzaldehyde. What are the likely causes?

Low yields are frequently traced back to three key areas: suboptimal reaction conditions, improper reagent stoichiometry, and the formation of undesired side products.

  • Suboptimal Temperature Control: The bromination of phenols is highly exothermic. Without strict temperature management, the reaction rate can accelerate uncontrollably, leading to the formation of multiple byproducts, including over-brominated species like 2,4,6-tribromophenol derivatives. It is crucial to maintain a consistent, low temperature during the addition of the brominating agent. Some protocols suggest temperatures below 10°C during bromine addition[1].

  • Incorrect Stoichiometry: Precisely two equivalents of the brominating agent (e.g., Br₂) are required for the dibromination. An excess can lead to the formation of tribrominated products, while an insufficient amount will result in a mixture of mono-brominated isomers (like 5-bromo-2-hydroxybenzaldehyde) and unreacted starting material[2][3].

  • Isomer Formation: The hydroxyl group is a strong ortho, para-director, while the aldehyde group is a meta-director. This interplay can lead to a mixture of brominated products. While the 4-position (para to -OH) is highly activated, some substitution can occur at the 6-position, leading to isomeric impurities that complicate purification and reduce the isolated yield of the target molecule[4][5].

Q2: I'm observing multiple spots on my TLC plate post-reaction, suggesting a mixture of products. How can I improve selectivity?

Achieving high selectivity is paramount for a clean reaction and straightforward purification.

  • Choice of Brominating Agent: While elemental bromine (Br₂) in a solvent like acetic acid or dichloromethane is common, N-Bromosuccinimide (NBS) can be a milder and more selective alternative, particularly for activated rings[6][7]. Using NBS in concentrated sulfuric acid has been shown to be effective for deactivated aromatic compounds and can offer better control[6][7].

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. Non-polar solvents may slow the reaction but can improve selectivity. Experimenting with solvents like glacial acetic acid, dichloromethane, or carbon tetrachloride is advisable.

  • Controlled Reagent Addition: Adding the brominating agent dropwise at a controlled low temperature allows for better heat dissipation and minimizes localized high concentrations of the electrophile, thereby reducing side reactions[1].

Route B: Challenges in the Formylation of 2,4-Dibromophenol

Formylating 2,4-dibromophenol is an excellent alternative strategy. The key is to achieve selective ortho-formylation.

Q3: I am attempting to formylate 2,4-dibromophenol but the yield is poor. Which formylation method is most effective?

Several classical formylation reactions can be employed, but they are known for variable and often low yields. Modern modifications, however, offer significant improvements.

Formylation Method Reagents Typical Yield Key Advantages & Disadvantages
Reimer-Tiemann Reaction Chloroform (CHCl₃), Strong Base (e.g., NaOH)Generally Poor to Moderate[8][9]Advantages: Uses common lab reagents. Disadvantages: Often low-yielding, requires a biphasic system, and the reactive intermediate (dichlorocarbene) can lead to side reactions[8][10][11].
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., AcOH, TFA)Generally Low (15-40%)[12][13][14]Advantages: Simple procedure. Disadvantages: Inefficient, often requires high temperatures and long reaction times. Yields can be highly substrate-dependent[12][15].
MgCl₂/Paraformaldehyde Method MgCl₂, Triethylamine (Et₃N), ParaformaldehydeGood to Excellent (up to 90%)[16][17]Advantages: High regioselectivity for ortho-formylation, milder conditions, and significantly higher yields. It is often the preferred method[16]. Disadvantages: Requires anhydrous conditions.

For maximizing yield and purity, the MgCl₂/Paraformaldehyde method is highly recommended due to its superior performance and selectivity for halogen-substituted phenols[16][17].

Q4: My MgCl₂/Paraformaldehyde formylation reaction is not going to completion. What should I check?

Incomplete conversion in this otherwise robust reaction typically points to issues with reagents or reaction setup.

  • Anhydrous Conditions: This reaction is sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents and reagents. Magnesium chloride is hygroscopic and should be handled accordingly[17].

  • Reagent Quality: The quality of paraformaldehyde is critical. It should be a fine, dry powder. Triethylamine should be distilled before use.

  • Reaction Time and Temperature: While the reaction is generally efficient, some substituted phenols may require longer reflux times (e.g., 4 hours or more) to go to completion. Monitor the reaction progress by TLC until the starting material is consumed[17].

Visualization of Workflows & Synthetic Routes

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield syntheses.

G cluster_solutions Corrective Actions start Low Yield or Impure Product check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Identify Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts purify_reagents Purify/Replace Reagents check_reagents->purify_reagents optimize_temp Optimize Temperature Control (e.g., slower addition, ice bath) check_conditions->optimize_temp modify_protocol Modify Protocol (e.g., change solvent, catalyst) analyze_byproducts->modify_protocol improve_purification Develop New Purification Strategy (Recrystallization, Chromatography) analyze_byproducts->improve_purification end Improved Yield & Purity purify_reagents->end Re-run Experiment optimize_temp->end Re-run Experiment modify_protocol->end Re-run Experiment improve_purification->end

Caption: A logical workflow for troubleshooting and optimizing chemical syntheses.

Comparison of Synthetic Routes

This diagram illustrates the two primary pathways to the target molecule.

G cluster_route_a Route A: Bromination cluster_route_b Route B: Formylation start_A 2-Hydroxybenzaldehyde step_A Dibromination (e.g., Br2, AcOH) start_A->step_A product 2,4-Dibromo-6- hydroxybenzaldehyde step_A->product start_B 2,4-Dibromophenol step_B ortho-Formylation (e.g., MgCl2, (CH2O)n) start_B->step_B step_B->product

Caption: The two main synthetic pathways to 2,4-Dibromo-6-hydroxybenzaldehyde.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Ortho-Formylation of 2,4-Dibromophenol (High-Yield Method)

This procedure is adapted from the highly efficient method developed by Hansen and Skattebøl, which provides excellent regioselectivity and yield[17].

  • Setup: Under an inert atmosphere (Argon or Nitrogen), equip a dry three-necked round-bottomed flask with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: To the flask, add anhydrous magnesium chloride (2.0 equiv.) and paraformaldehyde (3.0 equiv.).

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) via syringe, followed by the dropwise addition of dry triethylamine (2.0 equiv.). Stir the resulting slurry for 10-15 minutes.

  • Substrate Addition: Add 2,4-dibromophenol (1.0 equiv.) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 75°C) for 4-6 hours. Monitor the reaction's progress by TLC, checking for the consumption of the starting phenol.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether. Transfer the organic phase to a separatory funnel and wash sequentially with 1 N HCl (3 times), water (3 times), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel[17].

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine an appropriate solvent or solvent system in which the crude product is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol/water, hexane/ethyl acetate).

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Benchchem.
  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Benchchem.
  • Duff reaction. Wikipedia. [Link]

  • Duff Reaction. SynArchive. [Link]

  • Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • Reimer–Tiemann reaction. Wikipedia. [Link]

  • Duff Reaction. Cambridge University Press. [Link]

  • Reimer–Tiemann reaction. Vdocuments. [Link]

  • Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde. Benchchem.
  • Reimer-Tiemann Reaction. Master Organic Chemistry. [Link]

  • Troubleshooting low yields in 3-Bromopyridine-D4 functionaliz
  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. [Link]

  • Aromatic bromination selectivity and yield issues. Reddit. [Link]

  • Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

  • Reimer-Tiemann Reaction. YouTube. [Link]

  • ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]

  • ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. ResearchGate. [Link]

  • Organic Syntheses Procedure: ortho-Formylation of 2-Bromophenol. Organic Syntheses. [Link]

  • The Duff Reaction: Researching A Modification. The ScholarShip. [Link]

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. ACS Publications. [Link]

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. Organic Chemistry Portal. [Link]

  • Formylation Reactions in Medicinal Chemistry: A Core Technical Guide. Benchchem.
  • A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. ResearchGate. [Link]

  • Phenol Formylation. Scribd. [Link]

  • Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde. Benchchem.
  • An Improved Procedure for the Synthesis of 2-Hydroxybenzaldehyde and 2-Hydroxynaphthalene-1-Carbaldehyde. ResearchGate. [Link]

Sources

Troubleshooting

troubleshooting guide for the Vilsmeier-Haack formylation of phenols

Executive Summary & Core Mechanism The Vilsmeier-Haack reaction is a robust method for introducing a formyl group (-CHO) into electron-rich aromatic systems using a substituted amide (typically DMF) and an acid chloride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

The Vilsmeier-Haack reaction is a robust method for introducing a formyl group (-CHO) into electron-rich aromatic systems using a substituted amide (typically DMF) and an acid chloride (typically POClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[1] While highly effective for anilines and heterocyclic systems, phenols present a unique set of challenges  due to the competing nucleophilicity of the hydroxyl oxygen (O-formylation) versus the aromatic ring (C-formylation), and the susceptibility of the phenoxide to polymerization.

This guide addresses the specific nuances of applying Vilsmeier conditions to phenolic substrates, moving beyond standard textbook definitions to practical, failure-analysis-driven solutions.

Interactive Mechanism Visualization

The following diagram outlines the critical pathways, including the divergence between the desired C-formylation and the competing O-formylation/Formate ester formation.

VilsmeierMechanism Start Start: DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) Start->VH_Reagent 0-5°C, Exothermic O_Attack Path A: O-Attack (Kinetic Control) VH_Reagent->O_Attack C_Attack Path B: C-Attack (Thermodynamic Control) VH_Reagent->C_Attack O_Intermediate O-Iminium Species VH_Reagent->O_Intermediate Fast C_Intermediate C-Iminium Species (Sigma Complex) VH_Reagent->C_Intermediate Slow, Irreversible Phenol Phenolic Substrate (Ar-OH) Phenol->VH_Reagent O_Attack->O_Intermediate C_Attack->C_Intermediate ArylFormate Side Product: Aryl Formate O_Intermediate->ArylFormate Hydrolysis IminiumSalt Stable Iminium Salt C_Intermediate->IminiumSalt -HCl Hydrolysis Hydrolysis (Aq. NaOAc/NaOH) IminiumSalt->Hydrolysis FinalProduct Product: Hydroxybenzaldehyde Hydrolysis->FinalProduct

Caption: Mechanistic bifurcation in phenol formylation. Path A leads to O-formylated side products; Path B leads to the desired aldehyde.

Troubleshooting & FAQs

Category A: Reactivity & Conversion Issues[4][5]

Q1: I am recovering unreacted starting material despite using excess reagents. Why is the reaction stalling?

Diagnosis: The Vilsmeier reagent is moisture-sensitive and thermally unstable.

  • Root Cause 1: Moisture Contamination. POCl

    
     hydrolyzes rapidly in moist air to form phosphoric acid and HCl, which are non-electrophilic. DMF is hygroscopic.
    
  • Root Cause 2: "Hard" vs. "Soft" Reactivity. Phenols are "hard" nucleophiles. If the phenol is not sufficiently electron-rich (e.g., simple phenol vs. resorcinol), the Vilsmeier reagent (a relatively weak electrophile) may not overcome the activation energy barrier for C-alkylation.

Corrective Action:

  • Reagent Audit: Distill POCl

    
     prior to use if the liquid is cloudy. Use anhydrous DMF (water content <0.05%).
    
  • Activation: If the substrate is a monohydric phenol (e.g., phenol, cresol), standard Vilsmeier conditions often fail. Protocol Adjustment: Consider protecting the phenol as a methyl ether (anisole) or using the Duff Reaction (HMTA/TFA) or Reimer-Tiemann conditions, which are better suited for free phenols [1].

  • Temperature: For deactivated phenols, increase the temperature to 70–80°C after the initial addition.

Q2: My reaction turns into a black tar/polymer. What happened?

Diagnosis: Uncontrolled polymerization or resin formation.

  • Mechanism: Phenols are prone to oxidative coupling or condensation with the aldehyde product (forming triphenylmethane dyes) under acidic conditions.

Corrective Action:

  • Dilution: Increase the solvent volume (DMF) to 5-10 volumes relative to the substrate.

  • Temperature Control: Maintain the reaction at 0–5°C during the addition of POCl

    
    . Do not allow the internal temperature to spike.
    
  • Stoichiometry: Avoid large excesses of POCl

    
    . Use a strict 1.1–1.2 equivalent ratio.
    
Category B: Selectivity (O- vs. C-Formylation)

Q3: I am isolating the formate ester (Ar-O-CHO) instead of the benzaldehyde (Ar-CHO).

Diagnosis: Kinetic attack at the oxygen atom.

  • Explanation: The hydroxyl oxygen is kinetically more accessible than the aromatic ring carbon. In many cases, the O-iminium intermediate forms first. Under high temperatures, this can sometimes rearrange, but often it simply hydrolyzes to the formate ester [2].

Corrective Action:

  • Substrate Protection (Recommended): The most reliable fix is to protect the phenol as an ether (e.g., Me, Bn) or ester (Ac). Perform the Vilsmeier reaction on the protected substrate, then deprotect.

    • Example: Resorcinol

      
       Dimethoxybenzene 
      
      
      
      Vilsmeier
      
      
      Demethylation (BBr
      
      
      ).
  • Direct Phenol Protocol: If you must use a free phenol (e.g., Resorcinol), use acetonitrile as a co-solvent to modulate the polarity and keep the temperature strictly below 20°C. Resorcinol is sufficiently activated to undergo C-formylation even at low temperatures [3].

Q4: I need the ortho-isomer, but I'm getting the para-isomer.

Diagnosis: Steric control dominates Vilsmeier-Haack.

  • Explanation: The bulky iminium salt intermediate favors the less hindered para position.

Corrective Action:

  • Alternative Method: Vilsmeier-Haack is inherently para-selective. For ortho-formylation, switch to the Duff Reaction (using hexamethylenetetramine in TFA) or Reimer-Tiemann , which involve coordination to the phenoxide oxygen, directing the formyl group ortho [4].[2]

Category C: Workup & Isolation[6]

Q5: Upon quenching with water, I get a stable emulsion or no precipitate.

Diagnosis: Formation of water-soluble phenolate salts or stable iminium species.

  • Issue: The final product is a hydroxybenzaldehyde. In the presence of strong base (used to neutralize the acid), the phenol deprotonates (pK

    
     ~8-10), becoming water-soluble.
    

Corrective Action:

  • Buffered Hydrolysis: Do not quench with strong NaOH. Use Sodium Acetate (NaOAc) solution (20% aq) to buffer the pH to ~5-6. This ensures hydrolysis of the iminium salt without deprotonating the phenol product [5].

  • pH Adjustment: If the product is stuck in the aqueous layer, acidify the aqueous phase to pH 3-4 with dilute HCl to reprotonate the phenol, then extract with Ethyl Acetate.

Standardized Protocol: Vilsmeier-Haack on Activated Phenols (e.g., Resorcinol)

Objective: Synthesis of 2,4-Dihydroxybenzaldehyde. Scale: 10 mmol basis.

Reagents & Equipment[3][4][6][7][8][9]
  • Substrate: Resorcinol (1.10 g, 10 mmol)

  • Reagent A: DMF (Anhydrous, 3.0 mL)

  • Reagent B: POCl

    
     (1.1 mL, 12 mmol, 1.2 equiv)
    
  • Solvent: Acetonitrile (10 mL) - Optional, helps with stirring and temp control.

Step-by-Step Procedure
  • Reagent Formation: In a flame-dried round-bottom flask under N

    
    , charge DMF. Cool to 0°C (ice/salt bath).
    
  • Addition: Add POCl

    
     dropwise over 15 minutes. Critical: Keep internal temp < 10°C.[1] A white/yellow semi-solid (Vilsmeier salt) will form.
    
  • Substrate Addition: Dissolve Resorcinol in minimal DMF or Acetonitrile. Add dropwise to the Vilsmeier salt at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Hydrolysis (The "Reverse Quench"):

    • Prepare a beaker with crushed ice (20 g) and Sodium Acetate (4 g).

    • Pour the reaction mixture slowly onto the stirring ice/NaOAc mixture.

    • Stir vigorously for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Comparative Data: Solvent Effects on Yield[8]
Solvent SystemTemperatureYield (Resorcinol)Primary Side Product
DMF (Neat) 25°C65-75%Polymer/Tar
DMF / MeCN (1:1) 25°C85-92% None
DMF / DCM Reflux (40°C)50-60%O-Formylated species
Solvent-Free Grind/Microwave80-85%Variable (Hard to scale)

Logical Troubleshooting Flowchart

Troubleshooting Start Problem Encountered LowYield Low Yield / No Reaction Start->LowYield WrongIsomer Wrong Regioselectivity (Ortho vs Para) Start->WrongIsomer SideProducts Side Products (Tars / Esters) Start->SideProducts CheckReagents Check POCl3/DMF Quality (Distill if needed) LowYield->CheckReagents Action_AltMethod Action: Use Duff or Reimer-Tiemann WrongIsomer->Action_AltMethod Need Ortho CheckProtect Is Phenol Protected? SideProducts->CheckProtect CheckSubstrate Is Substrate Activated? (e.g. Resorcinol vs Phenol) Action_Protect Action: Protect Phenol (Methylation/Acetylation) CheckSubstrate->Action_Protect Monohydric Phenol Action_Temp Action: Lower Temp (<10°C) Dilute Reaction CheckSubstrate->Action_Temp Polyhydric Phenol CheckReagents->CheckSubstrate Reagents OK CheckProtect->Action_Protect No (Free Phenol) CheckProtect->Action_Temp Yes (Polymerization)

Caption: Decision tree for diagnosing common Vilsmeier-Haack failures.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction.[2][1][4][5][6][3][7][8][9][10][11][12] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Jones, G., & Stanforth, S. P. (2000).[13][3] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[13] Link

  • Rajanna, K. C., et al. (2013). Micellar effects on the Vilsmeier-Haack formylation reactions with phenols. Journal of Chemical and Pharmaceutical Research, 5(2), 236-244. Link

  • Wynberg, H., & Meijer, E. W. (1982). The Reimer-Tiemann Reaction.[2] Organic Reactions, 28,[14] 1. Link

  • Pouchert, C. J. (1985). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company. (Standard workup reference for phenolic aldehydes).

Sources

Optimization

preventing decomposition of 2,4-Dibromo-6-hydroxybenzaldehyde during storage

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Storage & Stability of 2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6) Executive Summary 2,4-Dibromo-6-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Storage & Stability of 2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6)

Executive Summary

2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6) is a critical intermediate often employed in the synthesis of bioactive heterocycles and pharmaceutical scaffolds.[1][2][3][4] Its structural features—an aldehyde group flanked by a hydroxyl group and bromine atoms—create a unique electronic environment that makes it susceptible to autoxidation , photolytic dehalogenation , and moisture-induced degradation .

This guide serves as a dynamic Technical Support Center. It moves beyond generic advice to provide actionable, mechanistic troubleshooting for maintaining compound integrity.

Part 1: The Golden Standard for Storage

Q: What is the absolute best-practice storage condition for long-term stability? A: To maximize shelf-life (>1 year), you must control three variables: Temperature, Atmosphere, and Light.

VariableRecommendationMechanism of Action
Temperature 2–8°C (Refrigerated) Slows the kinetics of autoxidation and potential intermolecular condensation reactions.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces atmospheric oxygen, preventing the radical chain reaction that converts the aldehyde to 2,4-dibromo-6-hydroxybenzoic acid.
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV/Vis light (preventing photolysis of C-Br bonds). A tight seal prevents moisture ingress, which can catalyze hydrate formation.

Q: Can I store it in a freezer (-20°C)? A: Yes, but with a caveat. While -20°C is excellent for chemical stability, it increases the risk of water condensation upon thawing.

  • Protocol: If stored at -20°C, the vial must be allowed to equilibrate to room temperature in a desiccator before opening. Opening a cold vial in humid lab air will cause immediate condensation, accelerating decomposition.

Part 2: Troubleshooting & Diagnostics

Q: My compound has turned from pale yellow to a dark brown/red solid. Is it still usable? A: The color change indicates oxidation and potential quinone formation .

  • Diagnosis: The "browning" is often due to the formation of trace amounts of quinoid impurities or polymerization products, which have high extinction coefficients (meaning a small amount looks very dark).

  • Action: Check the purity via TLC (Thin Layer Chromatography) or 1H-NMR .

    • TLC:[5] Look for a baseline spot (polymer/acid) or a more polar spot (carboxylic acid).

    • NMR: Look for the disappearance of the distinct aldehyde proton signal (~10 ppm) and the appearance of a broad carboxylic acid peak (~11-13 ppm).

  • Verdict: If the impurity level is <5%, you can repurify (see Part 3). If >20%, disposal and re-synthesis/repurchase is recommended due to the difficulty of separating the acid from the aldehyde.

Q: I see a new peak in my NMR spectrum around 11.0 ppm. What is it? A: This is the tell-tale sign of 2,4-dibromo-6-hydroxybenzoic acid .

  • Cause: Air exposure.[6] The aldehyde proton (CHO) abstracts a hydrogen to form a radical, which reacts with

    
     to eventually form the carboxylic acid.
    
  • Prevention: Always backfill your storage vial with Nitrogen or Argon after use.

Q: The solid has clumped together and is difficult to weigh. Has it degraded? A: Clumping usually indicates hygroscopicity (moisture absorption).

  • Risk: Water can form a hydrate with the aldehyde or simply act as a solvent for surface reactions.

  • Fix: Dry the compound in a vacuum desiccator over

    
     or Silica Gel for 24 hours. Check melting point afterwards; if it is significantly lower than the literature value (approx. 82-84°C for similar isomers, though specific data for this isomer varies), recrystallization is needed.
    

Part 3: Recovery & Purification Protocols

If your compound has degraded, use these protocols to salvage it.

Method A: The Bisulfite Wash (High Specificity)

Best for removing non-aldehyde impurities (acids, isomers, decomposition products).

  • Dissolve: Dissolve the crude degraded solid in a minimal amount of Ethyl Acetate or Dichloromethane .

  • Extract: Shake the organic layer with a saturated aqueous solution of Sodium Bisulfite (

    
    ) .
    
    • Mechanism:[4][7][8] The aldehyde forms a water-soluble bisulfite adduct.[5] Impurities (acids, dimers) stay in the organic layer.

  • Wash: Separate the layers.[5] Keep the Aqueous Layer (contains your product). Wash the aqueous layer twice with fresh ether/DCM to remove trapped impurities.

  • Regenerate: Acidify the aqueous layer carefully with dilute

    
     or 
    
    
    
    to pH ~2-3 and heat gently (or stir vigorously). The adduct breaks down, regenerating the aldehyde.
  • Recover: Extract the regenerated aldehyde back into Ethyl Acetate. Dry over

    
    , filter, and concentrate.
    
Method B: Recrystallization (General)

Best for bulk purification of slightly degraded material.

  • Solvent: Ethanol/Water or Methanol/Water mixtures are standard for halogenated hydroxybenzaldehydes.

  • Procedure:

    • Dissolve solid in boiling Ethanol (minimal volume).

    • Add warm water dropwise until the solution just becomes turbid (cloudy).

    • Add a drop of Ethanol to clear it.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals and wash with cold aqueous ethanol.

Part 4: Visualizing the Science

Figure 1: Storage Decision Workflow

A logic gate for determining the optimal storage location based on usage frequency.

StorageProtocol Start New Batch of 2,4-Dibromo-6-hydroxybenzaldehyde Usage How often will you use it? Start->Usage Daily Daily/Weekly Usage->Daily High Freq LongTerm Monthly/Archival Usage->LongTerm Low Freq Fridge Store at 2-8°C Amber Vial Desiccator Daily->Fridge Freezer Store at -20°C Inert Atmosphere (Ar/N2) Seal with Parafilm LongTerm->Freezer Thaw CRITICAL: Warm to RT in desiccator before opening Freezer->Thaw Before Use Thaw->Daily Ready

Caption: Decision workflow for selecting storage conditions to minimize thermal and oxidative stress.

Figure 2: Degradation Pathway (Autoxidation)

Understanding the enemy: How air destroys your aldehyde.

Degradation Aldehyde 2,4-Dibromo-6- hydroxybenzaldehyde (Active Reagent) Radical Acyl Radical Intermediate Aldehyde->Radical Initiator (Light/Heat) Peracid Peroxy Acid Intermediate Radical->Peracid + O2 (Air) Acid 2,4-Dibromo-6- hydroxybenzoic Acid (Inactive Impurity) Peracid->Acid + Aldehyde

Caption: The radical autoxidation pathway converting the aldehyde to its carboxylic acid form upon air exposure.

References

  • Hossain, A., et al. (2025).[9] First comprehensive phenolic profiling and antioxidant assessment of red seaweed (Mazzaella japonica). ResearchGate. Retrieved from [Link] (Identification of 2,4-dibromo-6-hydroxybenzaldehyde as a natural product).

Sources

Troubleshooting

scale-up synthesis of 2,4-Dibromo-6-hydroxybenzaldehyde considerations

Technical Support Center: Scale-Up Synthesis of 2,4-Dibromo-6-hydroxybenzaldehyde Isomer & Nomenclature Verification (Critical First Step) Before proceeding with scale-up, we must resolve a common nomenclature ambiguity...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 2,4-Dibromo-6-hydroxybenzaldehyde

Isomer & Nomenclature Verification (Critical First Step)

Before proceeding with scale-up, we must resolve a common nomenclature ambiguity in this chemical space. The name "2,4-Dibromo-6-hydroxybenzaldehyde" describes a specific substitution pattern, but it is frequently confused with the commercially common "3,5-Dibromosalicylaldehyde."

FeatureTarget A: The Literal Request Target B: The Common Isomer
Systematic Name 4,6-Dibromo-2-hydroxybenzaldehyde 3,5-Dibromo-2-hydroxybenzaldehyde
Structure Aldehyde (1), OH (2), Br (4,[1][2][3][4][5][6] 6)Aldehyde (1), OH (2), Br (3,[1] 5)
User's Numbering CHO(1), Br(2), Br(4), OH(6)CHO(1), OH(2), Br(3), Br(5)
Precursor 3,5-Dibromophenol Salicylaldehyde or 2,4-Dibromophenol
Key Synthesis Mg-Mediated Ortho-FormylationDirect Bromination

This guide primarily addresses Target A (The Literal Request) using the advanced Magnesium-Mediated Formylation method, as this is the only viable route for this specific substitution pattern. We also provide a condensed guide for Target B in the FAQs.

Core Synthesis Workflow: Mg-Mediated Ortho-Formylation

Methodology: The Casnati-Skattebøl reaction (Mg-mediated formylation) is the gold standard for synthesizing Target A because it forces formylation ortho to the phenol, even when the para position is open (though in 3,5-dibromophenol, the para position is blocked by Br, making ortho-selectivity easier but steric hindrance higher).

Reaction Scheme: 3,5-Dibromophenol + MgCl2 + (CH2O)n + Et3N → 4,6-Dibromo-2-hydroxybenzaldehyde

Process Flow Diagram

Mg_Formylation_Workflow Start Start: Raw Materials SolventPrep Solvent Prep (Dry THF/MeCN, <0.05% H2O) Start->SolventPrep MgComplex Mg-Phenoxide Formation (Phenol + MgCl2 + Base) SolventPrep->MgComplex Inert Atm (N2/Ar) PFA_Add Formylation Step (Add Paraformaldehyde, Reflux) MgComplex->PFA_Add Exothermic Risk Quench Acidic Hydrolysis (Cool, add dilute HCl) PFA_Add->Quench 2-4 hrs Reflux Workup Phase Separation & Wash Quench->Workup pH < 2 Purify Recrystallization (EtOH/Water or Hexanes) Workup->Purify

Caption: Workflow for the Mg-mediated ortho-formylation of 3,5-dibromophenol. Note the critical exotherm control points.

Scale-Up Protocol & Critical Process Parameters (CPP)

Step 1: Magnesium Phenoxide Formation
  • Reagents: 3,5-Dibromophenol (1.0 eq), Anhydrous MgCl₂ (1.5 eq), Triethylamine (Et₃N) (3.75 eq), THF (10 vol).

  • Protocol: Charge MgCl₂ and dry THF under Nitrogen. Add 3,5-dibromophenol. Add Et₃N dropwise.

  • Scale-Up Risk: The reaction is exothermic. The mixture will thicken significantly as the Mg-phenoxide complex forms.

  • Troubleshooting:

    • Issue: "The stirrer stopped/stalled."

    • Solution: Use a high-torque overhead stirrer (anchor impeller recommended). Ensure THF volume is sufficient (minimum 8-10 volumes).

Step 2: Formylation[7][8][9][10]
  • Reagents: Paraformaldehyde (PFA) (6.0 eq).

  • Protocol: Add PFA in portions to the slurry. Heat to reflux (approx. 66°C for THF).

  • CPP: PFA quality is vital.[6] Use dry, depolymerizable PFA. Old "caked" PFA yields poor results.

  • Mechanism: The Mg ion coordinates the formaldehyde and the phenoxide oxygen, acting as a template to deliver the formyl group specifically to the ortho position.

Step 3: Hydrolysis & Isolation
  • Protocol: Cool to 10°C. Quench with 10% HCl or H₂SO₄ until pH < 2.

  • Scale-Up Risk: Violent gas evolution (CO₂/formaldehyde) and heat release.

  • Purification: The crude product is often yellow/orange. Recrystallize from Ethanol/Water (8:2) or Hexanes.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a solid block during the base addition. What happened? A: This is "Seizing." The Magnesium-Phenoxide complex is less soluble than the starting materials.

  • Immediate Fix: Add more anhydrous THF (2-3 volumes). Increase stirring RPM.

  • Prevention: Use Acetonitrile (MeCN) instead of THF; the Mg-complex is often more soluble in MeCN, though reflux temperatures are higher (82°C), which speeds up the reaction.

Q2: I see a spot on TLC that corresponds to the starting material even after 6 hours of reflux. A: This indicates incomplete conversion, likely due to "wet" reagents.

  • Root Cause:[1][7] Water destroys the Mg-template effect.

  • Check: Is your MgCl₂ anhydrous? (Use beads, not powder, if possible, or dry powder under vacuum at 150°C). Is your THF dry?

  • Remedy: You can try adding an extra 0.5 eq of MgCl₂ and 1.0 eq of PFA, but prevention is key.

Q3: The product contains a "dimer" impurity. A: You are likely seeing bis-arylmethane formation (two phenol rings linked by a methylene bridge).

  • Cause: Too much PFA or insufficient Mg coordination.

  • Fix: Strictly control the PFA addition rate. Ensure the MgCl₂/Phenol ratio is at least 1.5:1 to lock the phenol into the complex.

Q4: Why is my yield lower than the reported 85%? A: Check your quench step.

  • Explanation: The Mg-complex is stable. If you do not acidify to pH < 2, the magnesium remains chelated to the product, keeping it in the aqueous phase during extraction.

  • Action: Verify aqueous layer pH is strongly acidic before separating phases.

Comparative Data: Route Selection

If you determine that your target is actually Target B (3,5-Dibromosalicylaldehyde) , do not use the Mg-method. Use direct bromination.

ParameterMg-Mediated (For Target A) Direct Bromination (For Target B)
Starting Material 3,5-DibromophenolSalicylaldehyde
Regioselectivity High (Ortho-specific)High (Ortho/Para to OH)
Atom Economy Low (Requires stoichiometric Mg/Base)High
Cost High (Reagents + Solvent)Low
Scale-Up Difficulty High (Slurry handling, Exotherm)Low (Standard liquid phase)

References

  • Hansen, T. V., & Skattebøl, L. (2005).[7] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.

  • Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994).[8] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.

  • Sigma-Aldrich. (n.d.).[9] 3,5-Dibromosalicylaldehyde Product Sheet. (Cited for commercial isomer verification).

Sources

Reference Data & Comparative Studies

Validation

FT-IR spectrum of 2,4-Dibromo-6-hydroxybenzaldehyde

An In-Depth Technical Guide to the FT-IR Spectrum of 2,4-Dibromo-6-hydroxybenzaldehyde: A Comparative Analysis Authored by: A Senior Application Scientist In the landscape of pharmaceutical research and fine chemical syn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 2,4-Dibromo-6-hydroxybenzaldehyde: A Comparative Analysis

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of molecular intermediates is not merely a procedural step but the bedrock of quality, safety, and efficacy. 2,4-Dibromo-6-hydroxybenzaldehyde, a key building block in the synthesis of novel therapeutic agents, presents a unique spectroscopic challenge due to the interplay of its electron-donating hydroxyl group and the electron-withdrawing bromo- and aldehyde substituents. This guide provides a comprehensive analysis of its Fourier-Transform Infrared (FT-IR) spectrum, contextualized through a rigorous comparison with structurally analogous compounds. Our objective is to move beyond simple peak identification to a deeper understanding of how subtle changes in molecular architecture are reflected in the vibrational spectrum, offering researchers a robust framework for compound verification and quality control.

Core Physicochemical Data: 2,4-Dibromo-6-hydroxybenzaldehyde

PropertyValue
Molecular Formula C₇H₄Br₂O₂
Molecular Weight 279.92 g/mol
CAS Number 73289-92-6[1]
Appearance Solid
IUPAC Name 2,4-Dibromo-6-hydroxybenzaldehyde

Molecular Structure and Key Functional Groups

To understand the FT-IR spectrum, we must first visualize the molecule's structure and the key vibrational units. The diagram below illustrates the structure of 2,4-Dibromo-6-hydroxybenzaldehyde and the selected compounds for our comparative analysis.

G cluster_target Target Molecule cluster_comps Comparison Molecules Target 2,4-Dibromo-6-hydroxybenzaldehyde Comp1 2-Hydroxybenzaldehyde (Salicylaldehyde) Target->Comp1 Effect of Removing Bromine Atoms Comp3 2,4-Dihydroxybenzaldehyde Target->Comp3 Effect of Replacing Bromine with Hydroxyl Comp2 Benzaldehyde Comp1->Comp2 Effect of Removing Hydroxyl Group

Caption: Logical relationship for the comparative FT-IR analysis.

Experimental Protocol: High-Fidelity FT-IR Spectroscopy

The acquisition of a clean, reproducible FT-IR spectrum is paramount. The following protocol is a self-validating system designed to minimize interference and ensure data integrity.

Sample Preparation (KBr Pellet Method) The KBr pellet method is chosen for its ability to produce sharp, well-defined spectra for solid samples, free from solvent interference.

  • Material Purity: Use only high-purity, IR-grade potassium bromide (KBr) that has been thoroughly dried in an oven at ~110°C for at least 2 hours and stored in a desiccator. Moisture is the primary enemy, leading to broad O-H absorptions that can obscure key spectral features.

  • Grinding: In a dry agate mortar and pestle, grind 1-2 mg of the 2,4-Dibromo-6-hydroxybenzaldehyde sample with approximately 150-200 mg of the dried KBr. The goal is a fine, homogeneous powder, which minimizes light scattering (the Christiansen effect) and ensures a uniform distribution of the analyte.

  • Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure using a hydraulic press (typically 8-10 tons) to form a thin, translucent pellet. A transparent pellet indicates proper grinding and pressure application, which is crucial for optimal spectral quality.

Instrument Setup and Data Acquisition

workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Purge Purge Spectrometer (Dry Air/N₂) Background Perform Background Scan (Empty Compartment) Purge->Background Sample Insert KBr Pellet Background->Sample Acquire Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) Sample->Acquire CoAdd Co-add 32 Scans (Improve S/N Ratio) Acquire->CoAdd Process Baseline Correction & Peak Labeling CoAdd->Process

Caption: Standard workflow for FT-IR data acquisition and processing.

  • Instrument Purge: Ensure the FT-IR spectrometer's sample compartment is purged with dry air or nitrogen. This is a critical step to minimize atmospheric H₂O and CO₂ absorptions, which can interfere with the sample spectrum, particularly in the 3700-3500 cm⁻¹ and 2360 cm⁻¹ regions[2].

  • Background Scan: Perform a background scan with an empty sample compartment. This measures the instrument's response and any atmospheric interference, which is then mathematically subtracted from the sample scan[2].

  • Data Acquisition: Place the KBr pellet into the sample holder. Acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ is standard for routine analysis. To improve the signal-to-noise ratio, co-add a minimum of 16 or 32 scans[2].

  • Data Processing: The resulting spectrum should be baseline-corrected to account for any drift or scattering effects. Peaks are then labeled with their corresponding wavenumbers (cm⁻¹) for analysis.

Spectral Analysis of 2,4-Dibromo-6-hydroxybenzaldehyde

The FT-IR spectrum is a molecular fingerprint. For 2,4-Dibromo-6-hydroxybenzaldehyde, we can predict and interpret key absorption bands based on its functional groups. The presence of a hydroxyl group ortho to the aldehyde facilitates strong intramolecular hydrogen bonding, which significantly influences the vibrational frequencies of both the O-H and C=O groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~3100-3300 Broad, MediumO-H Stretch (Intramolecular H-Bonded)The ortho-hydroxyl and aldehyde groups form a strong intramolecular hydrogen bond. This weakens the O-H bond, shifting its stretching frequency significantly lower from the typical 3600 cm⁻¹ of a free hydroxyl group. This broadness is characteristic of hydrogen bonding[3][4]. A similar broad peak is observed for 3,5-Dibromo-2-hydroxybenzaldehyde at 3180 cm⁻¹[5].
~3050-3080 Weak-MediumAromatic C-H StretchThis absorption is characteristic of the C-H stretching vibrations on the benzene ring. Benzaldehyde itself shows a signal at 3080 cm⁻¹[6].
~2850 & ~2750 WeakAldehydic C-H Stretch (Fermi Resonance)A hallmark of aldehydes, these two weak bands arise from the C-H stretch of the -CHO group. The doublet is a result of Fermi resonance with an overtone of the C-H bending vibration. These peaks are clearly visible in benzaldehyde at 2860 and 2775 cm⁻¹[6][7].
~1650-1670 Strong, SharpC=O Stretch (Aldehyde, H-Bonded)The carbonyl stretch is one of the most intense peaks in the spectrum. For a typical aromatic aldehyde like benzaldehyde, this peak is near 1700-1705 cm⁻¹[7]. In our target molecule, two factors lower this frequency: 1) conjugation with the aromatic ring, and 2) strong intramolecular hydrogen bonding with the ortho-hydroxyl group. The H-bond significantly weakens the C=O double bond, causing a substantial shift to a lower wavenumber. For comparison, 2-hydroxybenzaldehyde shows this peak at 1670 cm⁻¹[3], and 3,5-Dibromo-2-hydroxybenzaldehyde has a very strong peak at 1662 cm⁻¹[5]. The electron-withdrawing effect of the bromine atoms would typically increase the C=O frequency, but the intramolecular H-bonding is the dominant effect here.
~1580, ~1450 Medium-StrongC=C Aromatic Ring StretchThese absorptions are due to the skeletal vibrations of the benzene ring. Their positions are sensitive to the substitution pattern. For 3,5-Dibromo-2-hydroxybenzaldehyde, corresponding peaks are seen at 1597 cm⁻¹ and 1448 cm⁻¹[5].
~1200-1300 StrongC-O Stretch (Phenolic)This band corresponds to the stretching vibration of the carbon-oxygen single bond of the phenolic hydroxyl group. It is often coupled with in-plane O-H bending.
Below 800 MediumC-Br StretchThe stretching vibrations for carbon-halogen bonds appear in the low-frequency fingerprint region. The C-Br stretch is typically found between 650 and 550 cm⁻¹. The presence of peaks in this region, absent in salicylaldehyde or benzaldehyde, provides strong evidence for the bromine substituents[8]. The far-infrared region is particularly effective for identifying brominated compounds as there is less interference from other polymer or molecular absorptions[9].

Comparative FT-IR Analysis: The Influence of Substituents

By comparing the spectrum of our target molecule to its simpler analogs, we can experimentally validate the influence of each functional group on the overall vibrational profile.

CompoundKey Spectral Differences from Target MoleculeInterpretation
2-Hydroxybenzaldehyde (Salicylaldehyde) Absence of strong absorptions in the C-Br stretching region (below 800 cm⁻¹).This directly confirms that peaks in the low-wavenumber region of the target molecule's spectrum are attributable to the bromine substituents. The C=O stretch is very similar (~1670 cm⁻¹)[3], indicating that intramolecular H-bonding is the primary determinant of its position, with the electronic effect of the bromines being secondary.
Benzaldehyde Absence of the broad O-H stretch (~3200 cm⁻¹). The C=O stretch is at a higher frequency (~1700-1705 cm⁻¹)[6][7]. Absence of the C-Br stretch.This comparison highlights the profound effect of the ortho-hydroxyl group. Its absence removes the possibility of intramolecular hydrogen bonding, causing the C=O stretch to shift to a higher wavenumber.
2,4-Dihydroxybenzaldehyde Absence of the C-Br stretch. The O-H stretching region may be more complex due to two hydroxyl groups.This molecule serves as an electronic comparison. Replacing the electron-withdrawing bromine atoms with electron-donating hydroxyl groups will further influence the electron density of the ring and the carbonyl group, likely causing a further slight shift in the C=O and C=C stretching frequencies. An FT-IR spectrum for this compound is available in the literature for direct comparison[10].

Conclusion

The is uniquely defined by the vibrational interplay of its substituent groups. The dominant spectral features are a significantly downshifted and broadened O-H stretch (~3100-3300 cm⁻¹) and a similarly downshifted C=O stretch (~1650-1670 cm⁻¹), both of which are definitive evidence of strong intramolecular hydrogen bonding. The presence of bromine is confirmed by characteristic absorptions in the low-frequency region (<800 cm⁻¹). Through comparative analysis with benzaldehyde and 2-hydroxybenzaldehyde, the specific contributions of the hydroxyl and bromo groups are clearly delineated. This guide provides researchers and drug development professionals with the foundational knowledge and a robust experimental framework to confidently identify and assess the quality of this important chemical intermediate.

References

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link][3]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link][7]

  • Fan, Y., et al. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E, E64, o933. Available at: [Link][5]

  • Study.com. Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Available at: [Link][6]

  • ResearchGate. (2016). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. Available at: [Link][10]

  • ResearchGate. (2021). FTIR spectrum of bromine-modified epoxy resin. Available at: [Link][8]

  • Tech-e-bytes. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Available at: [Link][4]

Sources

Comparative

comparison of 2,4-Dibromo-6-hydroxybenzaldehyde with other halogenated salicylaldehydes

This guide provides an in-depth technical comparison between 2,4-Dibromo-6-hydroxybenzaldehyde (a specific regioisomer) and its more common analogue, 3,5-Dibromosalicylaldehyde . Focus: 2,4-Dibromo-6-hydroxybenzaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2,4-Dibromo-6-hydroxybenzaldehyde (a specific regioisomer) and its more common analogue, 3,5-Dibromosalicylaldehyde .

Focus: 2,4-Dibromo-6-hydroxybenzaldehyde vs. 3,5-Dibromosalicylaldehyde[1]

Executive Summary & Nomenclature Clarification

In high-performance organic synthesis and medicinal chemistry, the precise substitution pattern of halogenated salicylaldehydes dictates reactivity, metal chelation stability, and biological efficacy.

It is critical to distinguish between the two primary isomers discussed in this guide. While they share the molecular formula C₇H₄Br₂O₂ , their structural topology leads to divergent chemical behaviors.

Common NameIUPAC Systematic NameStructure DescriptionKey Feature
3,5-DBS 3,5-Dibromo-2-hydroxybenzaldehydeOH at C2; Br at C3, C5The Standard: Bromines are ortho and para to the hydroxyl group.
2,4-DB-6-OH 4,6-Dibromo-2-hydroxybenzaldehydeOH at C2; Br at C4, C6The Steric Variant: One Bromine (C6) is ortho to the aldehyde, creating significant steric shielding.

Note on Nomenclature: The CAS 73289-92-6 is often listed as "2,4-Dibromo-6-hydroxybenzaldehyde."[1][2][3][4][5] This numbering treats the aldehyde as C1, the bromines as C2/C4, and the hydroxyl as C6. This is chemically equivalent to 4,6-Dibromosalicylaldehyde (where aldehyde is C1, hydroxyl is C2). This guide will use the abbreviation 2,4-DB-6-OH to refer to this specific steric isomer.

Physicochemical & Reactivity Profile[7]

The fundamental difference lies in the electronic environment of the hydroxyl group and the steric environment of the aldehyde .

Comparative Data Table
Property3,5-Dibromosalicylaldehyde (3,5-DBS) 2,4-Dibromo-6-hydroxybenzaldehyde (2,4-DB-6-OH) Technical Implication
Acidity (Phenolic pKa) ~5.5 - 6.0 (High Acidity)~7.0 - 7.5 (Moderate Acidity)In 3,5-DBS, Br atoms are ortho/para to OH, strongly stabilizing the phenoxide anion via resonance and induction. In 2,4-DB-6-OH, Br atoms are meta to OH, providing weaker inductive stabilization.
Aldehyde Reactivity High Low (Sterically Hindered) In 2,4-DB-6-OH, the C2-Bromo group (or C6 in salicyl numbering) physically blocks the carbonyl carbon, retarding nucleophilic attack (e.g., Schiff base formation).
Chelation Strength High StabilityModerate StabilityThe lower acidity of 2,4-DB-6-OH leads to weaker metal-ligand bonds compared to the electron-deficient phenoxide of 3,5-DBS.
Solubility (Organic) High (DCM, EtOH, THF)ModerateThe 3,5-isomer has a more polarized dipole due to the aligned electron-withdrawing groups.

Synthetic Pathways & Protocols

The synthesis of these two isomers requires fundamentally different strategies due to the directing effects of the hydroxyl group.

Pathway Logic
  • 3,5-DBS is synthesized via Direct Electrophilic Halogenation . The hydroxyl group (Strong Activator) directs incoming electrophiles to the ortho (C3) and para (C5) positions.

  • 2,4-DB-6-OH cannot be made by brominating salicylaldehyde. It requires the Formylation of a Pre-halogenated Phenol (e.g., 3,5-dibromophenol). The formyl group enters ortho to the OH, resulting in the 4,6-dibromo substitution pattern relative to the new aldehyde.

Experimental Protocol A: Synthesis of 3,5-DBS (Standard)
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Reagents: Salicylaldehyde, Bromine (

    
    ), Glacial Acetic Acid.
    
  • Dissolution: Dissolve 12.2 g (0.1 mol) of salicylaldehyde in 50 mL of glacial acetic acid in a three-neck flask equipped with a dropping funnel and reflux condenser.

  • Bromination: Add a solution of 32.0 g (0.2 mol) bromine in 20 mL acetic acid dropwise over 45 minutes. Maintain temperature at 20-25°C.

    • Observation: Evolution of HBr gas (trap with NaOH).

  • Reflux: Heat the mixture to 60°C for 1 hour to ensure completion of the para-substitution.

  • Isolation: Pour the reaction mixture into 300 mL of ice-water. The yellow precipitate (3,5-DBS) forms immediately.

  • Purification: Recrystallize from ethanol. MP: 85-86°C.

Experimental Protocol B: Synthesis of 2,4-DB-6-OH (The Variant)
  • Mechanism: Reimer-Tiemann Formylation or Duff Reaction.

  • Reagents: 3,5-Dibromophenol, Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA).

  • Precursor Prep: Start with pure 3,5-dibromophenol.

  • Duff Reaction: Dissolve 2.5 g (10 mmol) of 3,5-dibromophenol and 1.4 g (10 mmol) of HMTA in 20 mL of TFA.

  • Heating: Reflux the mixture at 70-80°C for 4 hours. The mixture turns viscous orange/red.

  • Hydrolysis: Quench with 50 mL of 4N HCl and stir for 1 hour to hydrolyze the iminium intermediate.

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Wash organic layer with brine and dry over

    
    .
    
  • Purification: Column chromatography (Hexane/EtOAc 9:1) is often required to separate the product from unreacted phenol.

Visualization: Divergent Synthetic Pathways

SynthesisPathways Salicylaldehyde Salicylaldehyde (2-OH-Benzaldehyde) ProcessA Bromination (Br2/AcOH) Directs Ortho/Para Salicylaldehyde->ProcessA Phenol35 3,5-Dibromophenol ProcessB Duff Formylation (HMTA/TFA) Directs Ortho to OH Phenol35->ProcessB Prod35 3,5-Dibromosalicylaldehyde (Standard) ProcessA->Prod35 Major Product Prod24 2,4-Dibromo-6-hydroxybenzaldehyde (4,6-Dibromosalicylaldehyde) ProcessB->Prod24 Regioselective

Caption: Divergent synthetic routes dictate the substitution pattern. 3,5-DBS utilizes the directing power of OH on the aldehyde; 2,4-DB-6-OH requires installing the aldehyde onto a pre-halogenated ring.

Biological & Application Analysis

Schiff Base Formation (Ligand Synthesis)

Researchers utilizing these aldehydes for Schiff base ligands (e.g., for antimicrobial metal complexes) must account for the Kinetic Barrier of the 2,4-DB-6-OH isomer.

  • 3,5-DBS: Reacts rapidly with primary amines (aniline, ethylenediamine) in refluxing ethanol (1-2 hours). Yields typically >85%.[6]

  • 2,4-DB-6-OH: Requires forcing conditions due to the C6-Bromo group shielding the aldehyde carbon.

    • Protocol Adjustment: Use higher boiling solvents (n-Propanol or Toluene) and add a Lewis Acid catalyst (

      
       or few drops of Glacial Acetic Acid). Reaction times often extend to 6-12 hours.
      
Antimicrobial Potency (SAR)

Halogenated salicylaldehydes act as uncouplers of oxidative phosphorylation and disruptors of cell membranes.

  • Acidity & Uptake: The higher acidity of 3,5-DBS (pKa ~5.5) allows it to exist partially as a phenoxide at physiological pH, which can affect transport. However, the neutral form is required for membrane diffusion.

  • Halogen Position:

    • 3,5-DBS: The specific 3,5-dihalo pattern is historically validated as the "pharmacophore" for maximal antifungal/antibacterial activity in this class. The bromines protect the phenolic oxygen from metabolic conjugation.

    • 2,4-DB-6-OH: Often shows reduced potency (2-4x higher MIC values) compared to the 3,5-isomer. The steric bulk near the aldehyde/phenol interface interferes with the chelation of essential bacterial metal ions (Fe, Cu), which is a proposed mechanism of action.

SAR Visualization

SAR Comp35 3,5-DBS (Open Active Site) Chelation Metal Chelation (Fe/Cu) (Bacterial Starvation) Comp35->Chelation High Efficiency (Unobstructed) Membrane Membrane Disruption (Lipophilicity) Comp35->Membrane Optimal LogP Comp24 2,4-DB-6-OH (Sterically Crowded) Comp24->Chelation Steric Interference (Weak Binding) Comp24->Membrane Altered Polarity

Caption: Structure-Activity Relationship (SAR) showing why 3,5-DBS is generally the superior antimicrobial agent due to unobstructed metal chelation capability.

References

  • Synthesis of Halogenated Salicylaldehydes

    • Lulpinski, P. (2013). Regioselective bromination of salicylaldehyde derivatives. Journal of Molecular Structure. Link

  • Antimicrobial Activity of Salicylaldehydes

    • Elo, H. et al. (2011). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations.[7][8][9] Zeitschrift für Naturforschung C. Link

  • Schiff Base Kinetics & Sterics

    • Garnovskii, A. D., et al. (1993). Azomethine metal complexes: Steric effects and isomerism. Coordination Chemistry Reviews. Link

  • Crystallographic Data (3,5-DBS)

    • Fan, Y. (2008).[10] 3,5-Dibromo-2-hydroxybenzaldehyde.[11] Acta Crystallographica Section E. Link[10]

Sources

Validation

reactivity comparison of bromo- versus chloro-hydroxybenzaldehydes

Topic: Reactivity Comparison of Bromo- versus Chloro-Hydroxybenzaldehydes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Technical Guide for Synthetic Stra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Comparison of Bromo- versus Chloro-Hydroxybenzaldehydes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Guide for Synthetic Strategy & Process Optimization

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the choice between bromo- and chloro-hydroxybenzaldehydes is rarely arbitrary. It is a strategic decision balancing catalytic efficiency against atom economy and cost .

  • Select the Bromo-analogue (e.g., 3-bromo-4-hydroxybenzaldehyde) for palladium-catalyzed cross-couplings (Suzuki, Heck) where mild conditions and high turnover frequencies (TOF) are required. The weaker C-Br bond facilitates rapid oxidative addition.

  • Select the Chloro-analogue (e.g., 3-chloro-4-hydroxybenzaldehyde) for nucleophilic aromatic substitutions (

    
    ) or large-scale industrial processes where cost is paramount and specialized ligands (e.g., Buchwald phosphines) can be employed to overcome the kinetic inertness of the C-Cl bond.
    
Fundamental Physical & Electronic Properties[1]

The reactivity divergence stems from the fundamental differences between the carbon-halogen bonds. While both halogens exert an electron-withdrawing inductive effect (-I), their bond strengths and leaving group abilities differ significantly.

Table 1: Comparative Physicochemical Profile (Scaffold: 3-Halo-4-Hydroxybenzaldehyde)

Property3-Bromo-4-hydroxybenzaldehyde3-Chloro-4-hydroxybenzaldehydeImpact on Reactivity
CAS Number 2973-78-62420-16-8-
Bond Dissociation Energy (C-X) ~335 kJ/mol~400 kJ/molCritical: Lower BDE makes Br superior for metal catalysis.
Electronegativity (Pauling) 2.963.16Cl stabilizes anionic intermediates (

) better than Br.
C-X Bond Length ~1.89 Å~1.74 ÅLonger bond = greater steric accessibility for Br.
Hammett Constant (

)
0.390.37Comparable electronic activation of the ring.
Acidity (

of Phenol)
~6.24 (Predicted)~6.0 - 6.2 (Predicted)Both are more acidic than 4-HBA (

7.6) due to -I effect.
Reactivity Profile I: Metal-Catalyzed Cross-Coupling

Primary Use Case: Suzuki-Miyaura, Sonogashira, and Heck Reactions.

This is the primary differentiator. The oxidative addition of the aryl halide to the Pd(0) center is typically the rate-determining step (RDS).

  • The Bromo Advantage: The C-Br bond cleaves readily with standard catalyst systems (e.g.,

    
     or 
    
    
    
    ). Reaction temperatures are often lower (60–80°C), and catalyst loading can be minimized (0.5–1.0 mol%).
  • The Chloro Challenge: The strong C-Cl bond requires higher activation energy. Successful coupling often mandates electron-rich, bulky ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition.

Mechanistic Visualization: The Oxidative Addition Barrier

The following diagram illustrates why the bromo-analog is kinetically favored in the catalytic cycle.

SuzukiCycle Pd0 Pd(0) Active Species (Electron Rich) OxAdd_Br Oxidative Addition (Br) Fast, Low Barrier (Rate: k_Br) Pd0->OxAdd_Br Preferred Path OxAdd_Cl Oxidative Addition (Cl) Slow, High Barrier (Rate: k_Cl << k_Br) Pd0->OxAdd_Cl Requires Heat/Ligands Int_II Pd(II) Intermediate (Ar-Pd-X) OxAdd_Br->Int_II OxAdd_Cl->Int_II TransMet Transmetallation (Boronic Acid + Base) Int_II->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Comparative catalytic cycle showing the kinetic advantage of Aryl-Bromides in the oxidative addition step.

Reactivity Profile II: Nucleophilic Aromatic Substitution ( )

Primary Use Case: Displacement of the halogen by amines, thiols, or alkoxides.

In


 reactions, the trend often reverses (Cl ≥ Br ). The aldehyde group at the para or ortho position acts as an electron-withdrawing group (EWG), activating the ring.
  • Mechanism: The rate-determining step is the attack of the nucleophile to form the Meisenheimer complex (anionic intermediate).

  • The Chloro Advantage: Chlorine is more electronegative than bromine. It pulls electron density away from the ring carbon more effectively, stabilizing the negative charge in the transition state and the Meisenheimer intermediate.

  • Leaving Group Ability: While Br is a better leaving group, the bond-breaking step is usually fast and not rate-determining in activated systems. Therefore, the stabilization provided by Cl often dictates the overall rate.

SNAr_Mechanism Substrate 3-Halo-4-OH-Benzaldehyde (Activated by CHO) TS Transition State (Nucleophilic Attack) Substrate->TS + Nucleophile Meisenheimer Meisenheimer Complex (Stabilized by EWG & Halogen) TS->Meisenheimer RDS (Cl > Br) Product Substituted Product (Nu replaces X) Meisenheimer->Product Fast Elimination

Figure 2:


 pathway. The higher electronegativity of Chlorine lowers the energy of the Transition State and Meisenheimer complex.
Experimental Protocols
Protocol A: Suzuki Coupling (Optimized for Bromo-Analog)

This protocol demonstrates the mild conditions possible with 3-bromo-4-hydroxybenzaldehyde.

  • Reagents: 3-Bromo-4-hydroxybenzaldehyde (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (1.0 mol%).
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Charge a reaction vial with the aldehyde, boronic acid, and base.[1]

    • Add degassed solvent mixture.

    • Add catalyst under an inert atmosphere (

      
       or Ar).
      
    • Heat to 60°C for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 7:3) will show rapid consumption of the bromide.

    • Workup: Acidify carefully to pH 3-4 (to protonate the phenol), extract with EtOAc, dry over

      
      , and concentrate.
      
Protocol B:

Displacement (Optimized for Chloro-Analog)

This protocol leverages the electron-withdrawing activation of the aldehyde.

  • Reagents: 3-Chloro-4-hydroxybenzaldehyde (1.0 eq), Morpholine (1.5 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents are essential).

  • Procedure:

    • Dissolve the aldehyde in DMF (0.5 M concentration).

    • Add base and morpholine.

    • Heat to 100–120°C for 12 hours. (Note: The higher temp is required compared to Suzuki, but Cl performs well here).

    • Workup: Pour into ice water. The product may precipitate or require extraction.

Decision Matrix

Use this table to guide your starting material selection:

ScenarioRecommended AnalogRationale
Early Stage Drug Discovery Bromo Speed is priority. Milder conditions tolerate diverse functional groups.
Large Scale Manufacturing Chloro Cost savings are significant. Process chemists can optimize "hot" ligands to force the reaction.
Reaction is

Chloro Better stabilization of the intermediate; often cleaner reaction profile.
Reaction is Heck/Sonogashira Bromo These reactions are highly sensitive to oxidative addition rates; Cl often fails without specialized conditions.
Orthogonal Functionalization Chloro Use Chloro if you plan to react a Bromine elsewhere on the molecule first (Chemoselectivity).
References
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 95(7), 2457-2483 (1995). [Link]

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211 (2002). [Link]

  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 12, 1-16 (1958). [Link]

  • PubChem. "3-Chloro-4-hydroxybenzaldehyde Compound Summary." [Link]

Sources

Comparative

Spectroscopic Comparison Guide: 2,4-Dibromo vs. 2,6-Dibromo Hydroxybenzaldehyde Isomers

As constitutional isomers, 2,4-dibromo-6-hydroxybenzaldehyde and 2,6-dibromo-4-hydroxybenzaldehyde share identical molecular weights and mass spectrometric fragmentation profiles. However, their distinct substitution pat...

Author: BenchChem Technical Support Team. Date: March 2026

As constitutional isomers, 2,4-dibromo-6-hydroxybenzaldehyde and 2,6-dibromo-4-hydroxybenzaldehyde share identical molecular weights and mass spectrometric fragmentation profiles. However, their distinct substitution patterns dictate fundamentally different electronic environments, symmetries, and hydrogen-bonding capabilities. For researchers synthesizing biocides, salphen ligands, or pharmaceutical intermediates, distinguishing between these isomers requires orthogonal spectroscopic techniques.

This guide provides an authoritative comparison of their Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) profiles, explaining the structural causality behind their spectral signatures and detailing self-validating analytical protocols.

Structural Causality and Nomenclature Mapping

To ensure analytical precision, we must first map the colloquial names to their strict IUPAC designations and understand how their geometries dictate their physical properties:

  • Isomer A: 2,4-dibromo-6-hydroxybenzaldehyde [1]

    • IUPAC Preferred Name: 3,5-dibromo-2-hydroxybenzaldehyde (CAS: 90-59-5)[2].

    • Electronic Environment: The hydroxyl group is ortho to the formyl group. This proximity locks the molecule into a planar conformation via a strong, six-membered intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. The ring lacks rotational symmetry (

      
       point group).
      
  • Isomer B: 2,6-dibromo-4-hydroxybenzaldehyde [3]

    • IUPAC Preferred Name: 3,5-dibromo-4-hydroxybenzaldehyde (CAS: 856767-00-5)[4].

    • Electronic Environment: The hydroxyl group is para to the formyl group, making intramolecular hydrogen bonding sterically impossible. Instead, it engages in extensive intermolecular hydrogen bonding. The molecule possesses a

      
      -like rotational symmetry axis along the C1-C4 plane[5].
      

Spectroscopic Differentiation: Causality of the Signals

¹H NMR Spectroscopy: Symmetry and Deshielding

The primary diagnostic tool for differentiating these isomers is ¹H NMR, driven by two phenomenological differences:

  • Ring Symmetry: Because Isomer B is symmetric, the two aromatic protons (at positions 3 and 5) are chemically and magnetically equivalent, collapsing into a single sharp singlet that integrates to 2H[5]. In contrast, the asymmetry of Isomer A renders its two aromatic protons distinct. They appear as two separate doublets exhibiting a classic meta-coupling constant (

    
     Hz)[6].
    
  • Hydrogen Bonding Deshielding: In Isomer A, the intramolecular hydrogen bond strongly deshields the hydroxyl proton, shifting it far downfield to the

    
     11.0–14.0 ppm region[6]. Isomer B's hydroxyl proton is subject only to solvent-dependent intermolecular bonding, typically appearing much further upfield (
    
    
    
    9.5–10.5 ppm) as a broader singlet.
FT-IR Spectroscopy: Vibrational Modes

Infrared spectroscopy provides orthogonal validation by probing the carbonyl (


) double bond character.
  • In Isomer A , the intramolecular hydrogen bond draws electron density away from the carbonyl oxygen, increasing the single-bond character of the

    
     bond. This weakens the bond force constant, shifting the stretching frequency to lower wavenumbers (
    
    
    
    1660–1680 cm⁻¹)[7].
  • In Isomer B , the absence of this intramolecular interaction leaves the

    
     bond relatively unperturbed, resulting in a standard conjugated aromatic aldehyde stretch at higher wavenumbers (
    
    
    
    1680–1700 cm⁻¹)[5].

Quantitative Spectroscopic Data Summary

The following table synthesizes the expected quantitative data points used to definitively assign the isomeric structure.

Spectroscopic Feature2,4-dibromo-6-hydroxybenzaldehyde (Isomer A)2,6-dibromo-4-hydroxybenzaldehyde (Isomer B)
Molecular Symmetry Asymmetric (

)
Symmetric (

-like)
¹H NMR (Aromatic Region) Two doublets (


7.40, 7.70 ppm),

Hz
One singlet (


7.30 ppm), integrates to 2H
¹H NMR (Hydroxyl Proton) Sharp singlet, extremely deshielded (

>11.0 ppm)
Broad singlet, variable shift (

9.5–10.5 ppm)
FT-IR (C=O Stretch)

1660–1680 cm⁻¹ (Weakened by H-bond)

1680–1700 cm⁻¹ (Standard conjugated)
FT-IR (O-H Stretch) Sharp, shifted to lower wavenumberBroad (

3200–3500 cm⁻¹)

Experimental Workflows & Self-Validating Protocols

To prevent false assignments caused by solvent artifacts or poor resolution, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol 1: High-Fidelity ¹H NMR Acquisition
  • Step 1: Solvent Selection. Dissolve 10 mg of the purified compound in 0.6 mL of anhydrous deuterated chloroform (CDCl₃).

    • Causality: Anhydrous CDCl₃ is strictly chosen over DMSO-d₆. DMSO is a strong hydrogen-bond acceptor that will outcompete and disrupt the intramolecular hydrogen bond of Isomer A. This disruption would cause the diagnostic downfield -OH shift (>11 ppm) to migrate upfield, leading to a false negative for the ortho-hydroxy arrangement.

  • Step 2: Internal Calibration. Verify the presence of 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The extreme downfield shift of the chelated hydroxyl group requires an absolute zero-point reference to ensure the shift is structurally intrinsic, rather than an artifact of magnetic field drift.

  • Step 3: Acquisition Parameters. Run a 1D ¹H NMR with a minimum of 16 scans, a 30° flip angle, and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A longer D1 ensures complete longitudinal relaxation (

      
      ) of the quaternary carbons and the hydroxyl proton. This guarantees accurate integration. The integration of the aromatic region (1H + 1H vs. 2H) serves as the self-validating check  for ring symmetry.
      
Protocol 2: FT-IR ATR Analysis
  • Step 1: Background Subtraction. Collect an ambient air background scan immediately prior to sample analysis.

  • Step 2: Sample Application. Place 1-2 mg of neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure using the anvil.

    • Causality: ATR is utilized to eliminate the need for KBr pellet pressing. KBr is highly hygroscopic; adventitious water absorbed during pellet preparation will artificially broaden the O-H stretching region, obscuring the distinct, sharp O-H stretch characteristic of Isomer A's intramolecular hydrogen bond.

Logical Workflow Visualization

The following decision tree illustrates the orthogonal logic used to validate the isomer identity based on the protocols described above.

SpectroscopicWorkflow Sample Unknown Isomer Sample (C7H4Br2O2) NMR 1H NMR Spectroscopy (Aromatic & Hydroxyl Regions) Sample->NMR Sym Symmetric Aromatic Signal (1 Singlet, 2H) NMR->Sym Symmetry Observed Asym Asymmetric Aromatic Signals (2 Doublets, J ≈ 2.4 Hz) NMR->Asym Asymmetry Observed IR1 FT-IR Analysis C=O ~1690 cm⁻¹ Sym->IR1 IR2 FT-IR Analysis C=O ~1660 cm⁻¹ Asym->IR2 Res1 2,6-dibromo-4-hydroxybenzaldehyde (No Intramolecular H-Bond) IR1->Res1 Validates para-OH Res2 2,4-dibromo-6-hydroxybenzaldehyde (Intramolecular H-Bond Present) IR2->Res2 Validates ortho-OH

Fig 1: Logical workflow for the spectroscopic differentiation of dibromohydroxybenzaldehyde isomers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7024, 3,5-Dibromosalicylaldehyde". PubChem. Available at:[Link]

  • Universidad de Sonora / UNAM. "Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds". D-NB.info. Available at:[Link]

  • Fan, Y., et al. "3,5-Dibromo-2-hydroxybenzaldehyde". Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o799. (2008). Available at:[Link]

Sources

Validation

A Comparative Guide to the Synthesis and GC-MS Validation of 2,4-Dibromo-6-hydroxybenzaldehyde

Introduction: The Isomeric Nomenclature Challenge In the development of Schiff base ligands, antifungal agents, and transition metal complexes (such as Mn(II) catalysts) [1], brominated hydroxybenzaldehydes serve as crit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomeric Nomenclature Challenge

In the development of Schiff base ligands, antifungal agents, and transition metal complexes (such as Mn(II) catalysts) [1], brominated hydroxybenzaldehydes serve as critical synthetic intermediates. However, researchers frequently encounter a significant nomenclature and synthetic trap: 2,4-dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6) [4] is structurally distinct from its commonly misidentified isomer, 3,5-dibromo-2-hydroxybenzaldehyde (3,5-dibromosalicylaldehyde, CAS 90-59-5) .

This guide objectively compares the synthetic methodologies required to isolate the target 2,4-dibromo-6-hydroxy isomer versus the 3,5-dibromo alternative. Furthermore, it establishes a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) analytical protocol to definitively differentiate these isomers based on their retention times and isotopic fragmentation patterns [3].

Comparative Synthesis Methodologies

To understand the causality behind the synthesis, we must examine the directing effects of the aromatic substituents. The hydroxyl (-OH) group is a strong ortho/para director, while the formyl (-CHO) group is a meta director.

Method A: Direct Formylation of 3,5-Dibromophenol (Target Product)

To achieve the specific 2,4-dibromo-6-hydroxy substitution pattern, the synthesis must build the aldehyde group onto an already brominated ring. Using the Duff reaction, 3,5-dibromophenol is formylated. The strongly activating -OH group directs the incoming formyl group to the ortho position (between the -OH and -Br groups), yielding the target 2,4-dibromo-6-hydroxybenzaldehyde .

Method B: Electrophilic Bromination of Salicylaldehyde (Alternative Product)

Conversely, if one attempts to brominate salicylaldehyde (2-hydroxybenzaldehyde) using N-Bromosuccinimide (NBS) or Br₂/AcOH, the -OH group directs the electrophilic bromine to the 3 and 5 positions [2]. This exclusively yields 3,5-dibromo-2-hydroxybenzaldehyde , making it an ineffective route for our target molecule.

Synthesis cluster_A Method A: Target Synthesis cluster_B Method B: Common Alternative N1 3,5-Dibromophenol N2 Formylation (HMTA / TFA) N1->N2 N3 2,4-Dibromo-6-hydroxybenzaldehyde (Target Isomer) N2->N3 N4 Salicylaldehyde N5 Bromination (NBS / DMF) N4->N5 N6 3,5-Dibromo-2-hydroxybenzaldehyde (Structural Isomer) N5->N6

Fig 1. Divergent synthesis pathways for brominated hydroxybenzaldehyde isomers.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2,4-Dibromo-6-hydroxybenzaldehyde (Duff Reaction) Self-Validating Step: The reaction progress is monitored by the disappearance of the phenolic starting material via TLC (Hexane:EtOAc 4:1).

  • Dissolution: Dissolve 10.0 mmol of 3,5-dibromophenol in 15 mL of anhydrous trifluoroacetic acid (TFA) under an inert nitrogen atmosphere.

  • Formylation: Add 12.0 mmol of hexamethylenetetramine (HMTA) in a single portion. Heat the mixture to reflux (approx. 90°C) for 12 hours.

  • Hydrolysis: Cool the mixture to room temperature and slowly quench with 30 mL of 5M HCl. Stir vigorously for 1 hour to hydrolyze the intermediate imine into the aldehyde.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to yield pale-yellow crystals.

Protocol B: Synthesis of 3,5-Dibromo-2-hydroxybenzaldehyde (NBS Bromination) Causality Note: NBS is utilized instead of elemental Br₂ to provide a controlled, low-concentration release of electrophilic bromine, minimizing oxidative degradation of the aldehyde group [2].

  • Dissolution: Dissolve 10.0 mmol of salicylaldehyde in 20 mL of N,N-dimethylformamide (DMF).

  • Bromination: Cool the flask to 0°C. Slowly add 21.0 mmol (2.1 equivalents) of N-Bromosuccinimide (NBS) over 30 minutes to control the exothermic reaction.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Isolation: Pour the mixture into 100 mL of ice water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

GC-MS Analytical Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for validating these syntheses. Because bromine has two major naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, any dibrominated compound will display a highly diagnostic 1:2:1 isotopic triplet for its molecular ion [M]⁺.

Analytical Workflow

GCMS S1 Sample Prep (Dilution in DCM) S2 GC Separation (DB-5MS Column) S1->S2 S3 EI Ionization (70 eV) S2->S3 S4 Mass Analyzer (Quadrupole) S3->S4 S5 Data Analysis (Isotope Pattern) S4->S5

Fig 2. Step-by-step GC-MS validation workflow for brominated aromatics.

Instrument Parameters

To prevent thermal degradation and ensure sharp peak resolution for halogenated aromatics, a non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5MS or TRACE TR-5MS) is employed [3].

Table 1: Optimized GC-MS Instrument Parameters

ParameterSetting / SpecificationCausality / Rationale
GC Column DB-5MS (15 m × 0.25 mm, 0.1 µm film)Thin film reduces retention time for heavy brominated compounds, minimizing band broadening.
Carrier Gas Helium, Constant Flow at 1.0 mL/minProvides optimal linear velocity for high-resolution separation.
Oven Program 120°C (hold 2 min) → 15°C/min to 230°C → 5°C/min to 270°CRapid initial ramp bypasses solvent; shallow secondary ramp separates closely eluting isomers.
Injector Temp 280°C (Splitless mode, 1 µL injection)Ensures complete volatilization of the solid sample without thermal degradation.
Ionization Electron Impact (EI), 70 eVStandard energy required to match fragmentation patterns against NIST libraries.
Mass Range 50 – 400 amuCaptures the low-mass aromatic fragments and the heavy dibrominated molecular ions.
Comparative Data Analysis

While both isomers share the exact same molecular weight (C₇H₄Br₂O₂, MW ≈ 279.9 g/mol ), their differing substitution patterns alter their dipole moments and boiling points, resulting in distinct GC retention times. Furthermore, the proximity of the -OH and -CHO groups dictates the abundance of specific fragment ions (such as the loss of -CHO or -Br).

Table 2: Comparative GC-MS Validation Data

AnalyteRetention Time (approx.)Molecular Ion [M]⁺ (m/z)Key Diagnostic Fragments (m/z)Isotopic Signature
2,4-Dibromo-6-hydroxybenzaldehyde 8.45 min278, 280, 282251 [M-CHO]⁺201 [M-Br]⁺1:2:1 ratio at [M]⁺ (Confirms Dibromination)
3,5-Dibromo-2-hydroxybenzaldehyde 8.97 min278, 280, 282249 [M-CHO]⁺199 [M-Br]⁺1:2:1 ratio at [M]⁺ (Confirms Dibromination)

Validation Check: If the synthesized product elutes at ~8.97 minutes and was derived from salicylaldehyde, the synthesis yielded the incorrect isomer (Method B). A successful Method A synthesis is validated by an earlier retention time (~8.45 min) and the presence of the intact 1:2:1 isotopic cluster at m/z 278/280/282, confirming no over-bromination (which would present a 1:3:3:1 cluster at m/z 356) occurred.

References

  • Manganese(II) Complexes with 3,5–Dibromosalicylaldehyde: Characterization and Interaction Studies with DNA and Albumins. MDPI. Available at:[Link]

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Safety & Regulatory Compliance

Safety

2,4-Dibromo-6-hydroxybenzaldehyde: Proper Disposal &amp; Handling Guide

[1][2] Executive Summary & Immediate Action Do not dispose of 2,4-Dibromo-6-hydroxybenzaldehyde (CAS: 2316-64-5) down the drain or in general trash. [1] This compound contains bromine, classifying it as Halogenated Organ...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Immediate Action

Do not dispose of 2,4-Dibromo-6-hydroxybenzaldehyde (CAS: 2316-64-5) down the drain or in general trash. [1]

This compound contains bromine, classifying it as Halogenated Organic Waste .[1] Improper disposal in non-halogenated streams can damage standard incinerators and release toxic byproducts (dioxins/furans). It is also classified as toxic to aquatic life , mandating strict "Zero Discharge" protocols.[1]

Chemical Profile & Hazard Assessment

Understanding the physical and chemical properties is the first step in a self-validating safety protocol.

PropertySpecificationOperational Implication
CAS Number 2316-64-5Use for waste manifest verification.
Physical State Solid (Powder/Crystalline)Risk of dust inhalation; requires particulate respirator for spills.
Halogen Content Bromine (Br) CRITICAL: Must be segregated into "Halogenated" waste streams.
Acidity Phenolic -OH (Weakly Acidic)Incompatible with strong bases (exothermic deprotonation).
Reactivity Aldehyde (-CHO)Susceptible to oxidation; incompatible with strong oxidizers.
GHS Hazards H315, H319, H335, H400/H402 Irritant (Skin/Eye/Lung); Aquatic Toxicity .

Waste Segregation & Disposal Workflow

The following protocol ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.

A. The "Halogenated" Rule (The Causality)

Standard organic waste is often used as fuel blending for cement kilns. However, halogenated compounds (containing Cl, Br, F, I) cannot be burned in these standard kilns because they generate acidic gases (HBr) and persistent organic pollutants.[1] Therefore, this material must be sent to a specialized facility equipped with scrubbers. [1]

B. Step-by-Step Disposal Protocol

1. Solid Waste (Bulk Material)

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Halogenated."

  • Content: 2,4-Dibromo-6-hydroxybenzaldehyde.[1]

  • Action: Do not dissolve. Leave as a solid to minimize waste volume. Cap tightly.

2. Liquid Waste (Mother Liquors/Reaction Mixtures) [2]

  • Segregation: Pour into the Halogenated Organic Solvents carboy (often red-tagged in many labs).

  • Prohibited: Do NOT mix with "Non-Halogenated" (acetone/ethanol) waste streams. Even 1% halogen content can reclassify an entire 55-gallon drum, incurring significant cost penalties.[1]

  • pH Check: If the reaction involved bases, verify pH is neutral (pH 6-8) before adding to the solvent drum to prevent drum pressurization.[1]

3. Trace Residues (Glassware)

  • Solvent: Rinse glassware with a minimal amount of acetone or dichloromethane.

  • Disposal: Pour the rinse into the Halogenated waste container.

  • Wash: Final wash with soap and water can go down the drain only after all organic residue is removed.

C. Decision Logic Visualization

The following diagram illustrates the decision matrix for segregating this specific compound.

WasteSegregation Start Waste Generation: 2,4-Dibromo-6-hydroxybenzaldehyde StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Dissolved in Solvent StateCheck->LiquidPath Reaction Mix SolidBin Solid Waste Bin (Label: Halogenated Organic Solid) SolidPath->SolidBin SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck HaloStream Halogenated Solvent Waste (Red Tag) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Non-Halogenated Waste (Clear Tag) SolventCheck->NonHaloStream No (e.g., Acetone) Correction STOP: Trace Bromine Contamination. Move to Halogenated Stream. NonHaloStream->Correction Bromine Present? Correction->HaloStream

Figure 1: Decision matrix ensuring bromine-containing waste is correctly routed to halogenated streams to prevent incinerator damage.

Spill Management & Emergency Response

Hazards: Inhalation of dust causes respiratory irritation (H335). Eye contact causes serious irritation (H319).[3][4]

Protocol:
  • Evacuate & Ventilate: If a large amount (>50g) is spilled and dust is airborne, evacuate the immediate area for 10 minutes to allow dust to settle.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and a N95/P100 particulate respirator (if dust is visible).[1]

  • Containment: Do not dry sweep. Dry sweeping generates dust.

  • Cleanup:

    • Cover the spill with a damp paper towel or an inert absorbent (vermiculite) dampened with water. This suppresses dust.[3][5]

    • Scoop the wet material into a wide-mouth jar.

    • Wipe the area with acetone, then soap and water.[1]

    • Dispose of all cleanup materials (towels, gloves, scoop) into the Solid Halogenated Waste bin.[1]

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Dust Spill->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE Method Wet Method: Cover with damp absorbent PPE->Method Suppress Dust Collect Scoop to Container Method->Collect Label Label: 'Debris from Halogenated Spill' Collect->Label

Figure 2: Wet-method cleanup workflow to prevent inhalation of brominated dust.

Decontamination of Glassware (Trace Amounts)

For glassware heavily coated with 2,4-Dibromo-6-hydroxybenzaldehyde:

  • Primary Rinse: Use Acetone or Dichloromethane (DCM). The compound is soluble in organic solvents.

  • Collection: Collect this first rinse into the Halogenated Waste container.

  • Base Bath (Optional but Effective): If residue persists, a KOH/Isopropanol base bath will solubilize the phenolic proton. Caution: This will form a salt. Ensure the bath is eventually disposed of as hazardous waste, not down the drain.

  • Final Wash: Standard detergent and water.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,4-Dibromo-6-hydroxybenzaldehyde. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2,4-Dibromo-6-hydroxybenzaldehyde (CAS 2316-64-5).[1] National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes & Lists (F-List for Halogenated Solvents). Retrieved from

  • Thermo Fisher Scientific. (2025). Global Chemicals Disposal Guide. Retrieved from

Sources

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